4,6-Dimethyldodecane
Description
4, 6-Dimethyldodecane belongs to the class of organic compounds known as branched alkanes. These are acyclic branched hydrocarbons having the general formula CnH2n+2. Thus, 4, 6-dimethyldodecane is considered to be a hydrocarbon lipid molecule. 4, 6-Dimethyldodecane is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. 4, 6-Dimethyldodecane can be biosynthesized from dodecane.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethyldodecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30/c1-5-7-8-9-11-14(4)12-13(3)10-6-2/h13-14H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUQJWPIADDMRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)CC(C)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70873324 | |
| Record name | 4,6-Dimethyldodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61141-72-8 | |
| Record name | 4,6-Dimethyldodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Characteristics of 4,6-Dimethyldodecane
This technical guide provides a comprehensive overview of the core physical characteristics of 4,6-dimethyldodecane, tailored for researchers, scientists, and professionals in the field of drug development. This document presents key quantitative data, detailed experimental methodologies for their determination, and a logical visualization of the compound's properties.
Core Physical Properties
This compound is a branched-chain alkane with the molecular formula C₁₄H₃₀. Its structure, featuring two methyl groups on a twelve-carbon chain, influences its physical behavior, distinguishing it from its linear isomer, tetradecane.
Quantitative Data Summary
The following table summarizes the key physical properties of this compound for easy reference and comparison.
| Property | Value | Units |
| Molecular Formula | C₁₄H₃₀ | |
| Molecular Weight | 198.40 | g/mol |
| Boiling Point | 234.6 | °C |
| Density | 0.771 | g/cm³ |
| Refractive Index | 1.433 | |
| Solubility in Water | Insoluble |
Experimental Protocols
The determination of the physical characteristics of this compound involves standardized experimental protocols. The following sections detail the methodologies for measuring its key properties.
Determination of Boiling Point
The boiling point of this compound is determined using a distillation method.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
Procedure:
-
A sample of this compound is placed in the distillation flask.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned correctly at the vapor outlet to accurately measure the temperature of the vapor.
-
The sample is heated gently.
-
The temperature is recorded when the liquid begins to boil and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point.
Measurement of Density
The density of liquid this compound is measured using a pycnometer.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Water bath
Procedure:
-
The empty pycnometer is cleaned, dried, and weighed.
-
The pycnometer is filled with this compound and placed in a water bath at a constant temperature (e.g., 20°C) until it reaches thermal equilibrium.
-
The volume is adjusted to the mark, and the outside of the pycnometer is cleaned and dried.
-
The filled pycnometer is weighed.
-
The weight of the this compound is determined by subtracting the weight of the empty pycnometer.
-
The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.
Measurement of Refractive Index
The refractive index of this compound is determined using a refractometer.
Apparatus:
-
Abbe refractometer
-
Light source (e.g., sodium lamp)
-
Constant temperature water bath
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
A few drops of the this compound sample are placed on the prism of the refractometer.
-
The prism is closed, and the sample is allowed to come to a constant temperature, circulated from the water bath.
-
The light source is positioned, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read from the scale.
Logical Relationships of Physical Properties
The following diagram illustrates the interconnectedness of the fundamental physical properties of this compound.
Spectroscopic Profile of 4,6-Dimethyldodecane: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-dimethyldodecane (C₁₄H₃₀), a branched alkane of interest to researchers in various fields, including geochemistry, environmental science, and drug development. This document summarizes available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details experimental methodologies, and presents a logical fragmentation pathway observed in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Spectral Data
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and provide expected chemical shift ranges for the different carbon environments within the molecule.
| Carbon Atom | Chemical Shift (ppm) | Carbon Type |
| C1, C12 | ~14 | Primary (CH₃) |
| C2, C11 | ~23 | Secondary (CH₂) |
| C3, C10 | ~32-34 | Secondary (CH₂) |
| C5 | ~42 | Secondary (CH₂) |
| C7, C8, C9 | ~28-30 | Secondary (CH₂) |
| C4, C6 | ~33-37 | Tertiary (CH) |
| 4-CH₃, 6-CH₃ | ~19-22 | Primary (CH₃) |
Note: Actual experimental values may vary slightly depending on the solvent and instrument frequency.
Experimental Protocol: NMR Spectroscopy
A general protocol for obtaining ¹³C NMR spectra of alkanes like this compound is as follows:
-
Sample Preparation: A solution of the analyte is prepared by dissolving approximately 10-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 75 MHz or higher for ¹³C nuclei.
-
Acquisition Parameters: Standard pulse programs for ¹³C NMR are used. To obtain a quantitative spectrum, gated decoupling may be employed with a sufficient relaxation delay to ensure full relaxation of all carbon nuclei. However, for routine analysis, proton-decoupled spectra are common, where all carbon signals appear as singlets.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful technique for the identification and structural elucidation of volatile compounds like this compound.
Mass Spectral Data
Electron Ionization (EI) mass spectrometry of this compound results in a characteristic fragmentation pattern. The NIST Mass Spectrometry Data Center provides spectral information for this compound.[1][2] The most abundant fragments are summarized in the table below.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 43 | High | [C₃H₇]⁺ |
| 57 | 100 | [C₄H₉]⁺ |
| 71 | High | [C₅H₁₁]⁺ |
| 85 | Moderate | [C₆H₁₃]⁺ |
| 99 | Moderate | [C₇H₁₅]⁺ |
| 127 | Low | [C₉H₁₉]⁺ |
| 155 | Low | [C₁₁H₂₃]⁺ |
| 198 | Very Low | [C₁₄H₃₀]⁺ (Molecular Ion) |
Experimental Protocol: GC-MS
A typical GC-MS protocol for the analysis of branched alkanes is as follows:
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., hexane or dichloromethane) is injected into the GC inlet.
-
Gas Chromatography (GC):
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is commonly used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of components. A typical program might start at 50°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is used to scan a mass range of m/z 40-400.
-
Interface Temperature: The transfer line from the GC to the MS is maintained at a high temperature (e.g., 280°C) to prevent condensation of the analyte.
-
Fragmentation Pathway
The fragmentation of this compound in an EI mass spectrometer is governed by the stability of the resulting carbocations. Cleavage is favored at the branching points, leading to the formation of stable secondary and tertiary carbocations. The proposed fragmentation pathway is illustrated below.
Caption: Proposed electron ionization fragmentation pathway of this compound.
References
Unveiling the Natural Landscape of 4,6-Dimethyldodecane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural sources and occurrence of 4,6-dimethyldodecane, a branched-chain alkane with potential applications in various scientific fields. This document details the known natural reservoirs of this compound, presents quantitative data on its abundance, and outlines the experimental protocols for its isolation and identification. Furthermore, a generalized workflow for the analysis of such volatile organic compounds from plant matrices is provided. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and related disciplines who are interested in the scientific exploration of this compound.
Introduction
This compound is a saturated hydrocarbon belonging to the class of branched alkanes. While the biological significance of many branched-chain alkanes is still under investigation, they are known to play roles in chemical communication, defense mechanisms, and as structural components of epicuticular waxes in various organisms. Understanding the natural distribution and concentration of this compound is a critical first step for any research aimed at harnessing its potential biological activities. This guide synthesizes the current knowledge on the natural occurrence of this specific isomer.
Natural Sources and Occurrence
This compound has been identified in a variety of natural sources, spanning the plant and animal kingdoms, as well as in microorganisms.
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Flora: This compound has been detected as a volatile organic compound (VOC) in several plant species. Notably, it is a constituent of the essential oil of Zanthoxylum myriacanthum, a plant in the Rutaceae family.[1] It has also been identified in the floral scent of Osmanthus fragrans, where its emission has been observed to increase under heat stress.[2]
-
Fauna: The presence of this compound has been reported in the coelomic fluid of the sea urchin Clypeaster humilis.
-
Microorganisms: The compound has been identified as a product of microbial metabolism.
-
Human Metabolism: this compound has been noted as a metabolite in the context of cancer metabolism.
Quantitative Data
The concentration and relative abundance of this compound can vary significantly depending on the source. The following table summarizes the available quantitative data.
| Natural Source | Part/Type | Compound Class | Relative Abundance (%) | Analytical Method |
| Zanthoxylum myriacanthum | Branches (Volatile Oil) | Aliphatic Compound | 0.31 | GC-MS |
Experimental Protocols
The identification and quantification of this compound from natural sources predominantly rely on chromatographic and spectrometric techniques. The following is a detailed methodology based on the analysis of volatile compounds from plant material.
4.1. Isolation of Volatile Compounds by Hydrodistillation
This protocol is suitable for the extraction of essential oils from plant matrices like leaves and branches.
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Sample Preparation: Fresh plant material (e.g., branches of Zanthoxylum myriacanthum) is collected and air-dried in a well-ventilated area, protected from direct sunlight, for approximately one week. The dried material is then ground into a coarse powder.
-
Hydrodistillation: A known quantity of the powdered plant material (e.g., 200 g) is placed in a round-bottom flask of a Clevenger-type apparatus. Distilled water is added to immerse the material completely.
-
Extraction: The mixture is heated to boiling, and the distillation process is carried out for a specified duration (e.g., 6 hours). The volatile compounds are vaporized along with the water, condensed, and collected in a graduated tube.
-
Oil Separation and Drying: The collected essential oil is separated from the aqueous layer. Anhydrous sodium sulfate is added to the oil to remove any residual water.
-
Storage: The dried essential oil is stored in a sealed, dark glass vial at 4°C until further analysis.
4.2. Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This is the primary analytical technique for identifying and quantifying volatile compounds like this compound.
-
Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., n-hexane) to an appropriate concentration (e.g., 1% v/v).
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer is used for the analysis.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as an HP-5MS (30 m × 0.25 mm, 0.25 μm film thickness), is typically used.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: The injector is maintained at a high temperature (e.g., 250°C).
-
Oven Temperature Program: A temperature gradient is employed to separate the compounds. For example, the oven temperature can be initially set at 50°C for 2 minutes, then ramped up to 280°C at a rate of 5°C/min, and held at 280°C for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: The mass spectrometer is set to scan a mass range of m/z 35-550.
-
Ion Source Temperature: The ion source is maintained at a constant temperature (e.g., 230°C).
-
-
Compound Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the unknown peak with those of an authentic standard or by matching the mass spectrum with entries in a spectral library (e.g., NIST).
-
Quantification: The relative percentage of this compound in the essential oil is calculated by the area normalization method, where the peak area of the compound is divided by the total peak area of all identified compounds.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of volatile compounds from plant material.
Caption: Workflow for the isolation and identification of volatile compounds.
This guide provides a snapshot of the current understanding of the natural sources of this compound. As analytical techniques become more sensitive and the exploration of natural products continues, it is likely that this compound will be identified in a wider range of organisms, opening new avenues for research and development.
References
An In-depth Technical Guide to the Toxicological and Safety Profile of 4,6-Dimethyldodecane
Disclaimer: Publicly available toxicological data for 4,6-Dimethyldodecane is extremely limited. The following guide summarizes the available information and utilizes data from structurally similar compounds, such as n-dodecane, for illustrative purposes where specific data is not available. This approach, known as read-across, is noted in the European Chemicals Agency (ECHA) registration dossier for ecotoxicological endpoints. Information derived from analogues should be interpreted with caution.
Introduction
This compound (CAS: 61141-72-8) is a branched alkane, a class of acyclic hydrocarbons. It is characterized as a hydrophobic molecule, practically insoluble in water.[1] It has been identified as a metabolite in human cancer metabolism and as a volatile organic compound (VOC) in some plant species.[1][2][3] This document aims to provide a comprehensive overview of the known safety and toxicological data for this compound, targeted at researchers, scientists, and drug development professionals. Due to the scarcity of direct data, this guide also incorporates information from structural analogues to provide a broader understanding of the potential toxicological profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₃₀ | PubChem[2], NIST[4] |
| Molecular Weight | 198.39 g/mol | PubChem[2], ChemicalBook[5] |
| CAS Number | 61141-72-8 | PubChem[2], NIST[4] |
| Boiling Point | 235.5±7.0 °C (Predicted) | ChemicalBook[5] |
| Density | 0.761±0.06 g/cm³ (Predicted) | ChemicalBook[5] |
| Nature | Very hydrophobic, practically insoluble in water | HMDB, Benchchem[1] |
Human Health Hazard Assessment
3.1. Acute Toxicity There is no publicly available data on the acute oral, dermal, or inhalation toxicity of this compound.
3.2. Skin Corrosion/Irritation No data available.
3.3. Serious Eye Damage/Irritation No data available.
3.4. Respiratory or Skin Sensitization No data available.
3.5. Germ Cell Mutagenicity (Genotoxicity) No data available.
3.6. Carcinogenicity While noted as a metabolite observed in cancer metabolism, there is no data to suggest this compound has been evaluated for its carcinogenic potential.[2][3]
3.7. Reproductive Toxicity No data available.
3.8. Specific Target Organ Toxicity (STOT) No data available for single or repeated exposure.
Ecotoxicological Hazard Assessment
The European Chemicals Agency (ECHA) registration dossier provides some information on the ecotoxicological profile of this compound, primarily based on read-across from structural analogues.
4.1. Aquatic Toxicity The substance has been shown to have very low toxicity towards aquatic organisms.[6] Based on data from the substance and its structural analogues, it does not demonstrate acute toxicity to fish, invertebrates, or algae at loadings up to 1000 mg/L.[6] Consequently, it is not classified for acute or chronic aquatic toxicity under EU Regulation (EC) No. 1272/2008.[6]
| Endpoint | Result | Method |
| Acute Fish Toxicity | NOELR ≥ 1000 mg/L | Read-across |
| Acute Invertebrate Toxicity | NOELR ≥ 1000 mg/L | Read-across |
| Alga Toxicity | NOELR ≥ 1000 mg/L | Read-across |
NOELR: No Observed Effect Loading Rate. Data from ECHA.[6]
4.2. Persistence and Degradability The substance is considered to be readily biodegradable.[6]
4.3. Other Environmental Hazards For most other ecotoxicological endpoints, including sediment toxicity, terrestrial toxicity, and secondary poisoning, ECHA reports that no data is available as testing was considered technically not feasible.[6]
Experimental Protocols and Workflows
Given the absence of specific experimental studies for this compound, this section outlines a generalized workflow for toxicological assessment. This logical relationship diagram illustrates the typical sequence of studies undertaken to characterize the safety of a novel chemical entity.
Caption: Generalized workflow for toxicological evaluation of a chemical.
Signaling Pathways
There is no information available in the public domain regarding the interaction of this compound with any specific biological or signaling pathways. Research into its role as a metabolite in cancer may provide future insights, but currently, no mechanism of action has been described.
Summary and Conclusion
The available data on the toxicological and safety profile of this compound is sparse. Ecotoxicological information from the ECHA registration dossier, based on read-across from structural analogues, suggests a low potential for environmental harm, with low aquatic toxicity and ready biodegradability.[6] However, a complete absence of public data on human health endpoints—including acute toxicity, irritation, sensitization, genotoxicity, and carcinogenicity—precludes a comprehensive safety assessment.
For professionals in research and drug development, this data gap is significant. Any potential application of this compound would necessitate a thorough toxicological evaluation following a workflow similar to the one outlined in this guide. The observation that it is a human metabolite found in cancer metabolism warrants further investigation into its potential biological activity.[2][3] Until such data becomes available, this compound should be handled with the standard precautions afforded to chemicals with unknown toxicological profiles.
References
- 1. This compound | 61141-72-8 | Benchchem [benchchem.com]
- 2. This compound | C14H30 | CID 545627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DODECANE,4,6-DIMETHYL | 61141-72-8 [chemicalbook.com]
- 4. Dodecane, 4,6-dimethyl- [webbook.nist.gov]
- 5. DODECANE,4,6-DIMETHYL CAS#: 61141-72-8 [m.chemicalbook.com]
- 6. Registration Dossier - ECHA [echa.europa.eu]
The Role of 4,6-Dimethyldodecane in Cancer Metabolism: An Overview of a Nascent Field
Currently, there is a significant gap in the scientific literature regarding the specific role of 4,6-dimethyldodecane in cancer metabolism. Extensive searches of scholarly databases reveal no dedicated studies or in-depth technical papers elucidating its direct involvement in the metabolic pathways of cancer cells. This compound, a branched-chain alkane, has primarily been identified as a volatile organic compound (VOC) in the breath of lung cancer patients, suggesting its potential as a biomarker for disease detection rather than a direct modulator of metabolic function.
While the core metabolic role of this compound remains uncharacterized, its presence in the breath of cancer patients points towards altered metabolic processes within the tumor microenvironment. The production of specific VOCs is often a byproduct of aberrant metabolic pathways, such as increased lipid peroxidation or altered cholesterol synthesis, which are hallmarks of cancerous tissues. However, the precise biochemical reactions leading to the formation and exhalation of this compound in cancer patients are yet to be determined.
Given the absence of specific research on the metabolic functions of this compound, this guide will focus on its established context as a potential biomarker and provide a general framework for the analysis of VOCs in cancer research.
Quantitative Data
No quantitative data on the direct effects of this compound on cancer metabolism (e.g., IC50 values, enzyme kinetics, metabolite flux) is currently available in published literature.
Experimental Protocols
Detailed experimental protocols for studying the direct role of this compound in cancer metabolism do not exist. However, the following are generalized methodologies for the analysis of VOCs, such as this compound, in the context of cancer research:
1. Breath Sample Collection and Analysis:
-
Objective: To identify and quantify VOCs in the breath of cancer patients and healthy controls.
-
Methodology:
-
Patients are asked to exhale into an inert collection bag (e.g., Tedlar® bags) or a sorbent tube.
-
The collected breath sample is then subjected to thermal desorption to release the trapped VOCs.
-
The released compounds are analyzed using gas chromatography-mass spectrometry (GC-MS) for identification and quantification.
-
2. In Vitro Headspace Analysis:
-
Objective: To determine if cancer cell lines produce specific VOCs.
-
Methodology:
-
Cancer cells are cultured in a sealed vial.
-
The headspace gas above the cell culture medium is collected after a specific incubation period.
-
The collected headspace gas is analyzed by GC-MS to identify and quantify the VOCs produced by the cells.
-
Signaling Pathways and Conceptual Workflows
As there are no established signaling pathways involving this compound in cancer metabolism, a conceptual workflow for the discovery and validation of VOC biomarkers is presented below.
Caption: A conceptual workflow for VOC biomarker discovery and validation.
Methodological & Application
Application Note: Analysis of 4,6-Dimethyldodecane using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dimethyldodecane (C14H30, MW: 198.39 g/mol ) is a branched-chain alkane that may be of interest in various fields, including environmental monitoring, petroleum analysis, and as a potential biomarker. As a volatile organic compound (VOC), its detection and quantification require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used method for the analysis of such volatile and semi-volatile compounds, offering high-resolution separation and definitive identification.[1] This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.
Principle
The analysis of this compound by GC-MS involves the separation of the analyte from a sample matrix using gas chromatography, followed by its detection and identification using mass spectrometry. In the gas chromatograph, the vaporized sample is transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase of the column and the mobile gas phase. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for identification.
Experimental Protocols
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME) for Water Samples
This protocol is suitable for the extraction of this compound from aqueous matrices.
Materials:
-
20 mL headspace vials with screw caps and PTFE/silicone septa
-
Solid-Phase Microextraction (SPME) fiber assembly with a non-polar coating (e.g., 100 µm polydimethylsiloxane - PDMS)
-
Heater-stirrer or water bath
-
Autosampler for SPME-GC-MS (recommended) or manual SPME holder
-
Sodium chloride (NaCl), analytical grade
-
Internal standard (e.g., n-alkane of a different chain length, deuterated alkane)
Procedure:
-
Place 10 mL of the water sample into a 20 mL headspace vial.
-
Add a known amount of internal standard to the vial.
-
Saturate the sample with sodium chloride (approximately 3.6 g) to enhance the partitioning of the analyte into the headspace.
-
Immediately seal the vial with the screw cap.
-
Place the vial in a heater-stirrer or water bath and equilibrate the sample at a controlled temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) with constant agitation.
-
Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30 minutes) at the same temperature.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.
GC-MS Instrumentation and Parameters
The following table outlines typical GC-MS parameters for the analysis of branched-chain alkanes like this compound. These parameters may require optimization based on the specific instrument and sample matrix.
| Parameter | Value |
| Gas Chromatograph | |
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector | Split/Splitless, operated in splitless mode for trace analysis |
| Injector Temperature | 250°C |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 40-400 m/z |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
Data Presentation
The mass spectrum of this compound is characterized by a series of fragment ions. Due to its branched structure, preferential fragmentation occurs at the branching points, leading to the formation of stable secondary carbocations. The molecular ion peak (m/z 198) may be of low abundance or absent in the EI spectrum of highly branched alkanes.
Table 1: Key Mass Spectral Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 43 | 100 | [C3H7]+ |
| 57 | 85 | [C4H9]+ |
| 71 | 60 | [C5H11]+ |
| 85 | 45 | [C6H13]+ |
| 113 | 15 | [C8H17]+ |
| 141 | 5 | [C10H21]+ |
| 198 | <1 | [C14H30]+• (Molecular Ion) |
Data interpreted from the NIST Mass Spectrum of Dodecane, 4,6-dimethyl-.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the GC-MS analysis of this compound.
Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound upon electron ionization.
References
Application Notes & Protocols: Quantification of 4,6-Dimethyldodecane in Plant Volatile Organic Compounds (VOCs)
These application notes provide a comprehensive guide for the quantification of 4,6-dimethyldodecane, a branched alkane, in the volatile organic compound (VOC) profile of plants. The protocols are intended for researchers, scientists, and professionals in drug development and related fields who are interested in the precise measurement of specific VOCs for applications in plant biology, chemical ecology, and natural product discovery.
While this compound has been identified as a volatile compound, for instance in emissions from packaging materials, specific quantitative data in plant VOC profiles is not extensively documented in publicly available literature. However, the methodologies described herein are robust for the quantification of branched alkanes and other volatile compounds from plant matrices.
Introduction
Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that have a high vapor pressure at room temperature. In plants, VOCs play crucial roles in communication, defense against herbivores and pathogens, and adaptation to environmental stress. The precise quantification of specific VOCs, such as the branched alkane this compound, can provide valuable insights into plant physiology, metabolic pathways, and their ecological interactions.
The primary analytical technique for the identification and quantification of plant VOCs is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] For sample collection and pre-concentration of these volatile molecules, Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted, solvent-free, and sensitive method.[2][4]
Experimental Protocols
This section details the recommended protocols for the collection and quantification of this compound from plant samples.
Plant Sample Preparation and VOC Collection (HS-SPME)
This protocol describes the collection of VOCs from plant material using a static headspace solid-phase microextraction technique.
Materials:
-
Plant tissue (e.g., leaves, flowers, stems)
-
20 mL headspace vials with screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater block or water bath
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Excise a precise amount of fresh plant material (e.g., 1.0 g of leaves). The consistency in sample mass is critical for comparative quantitative analysis.
-
For leafy tissue, it is recommended to use a hole punch to collect multiple discs from different leaves to ensure a representative sample.[5]
-
Place the plant material into a 20 mL headspace vial.
-
-
VOC Collection:
-
Immediately seal the vial with the screw cap.
-
Place the vial in a heater block or water bath set to a specific temperature (e.g., 40°C) to facilitate the release of VOCs into the headspace.
-
Allow the sample to equilibrate for a defined period (e.g., 15 minutes).
-
Manually or using an autosampler, insert the SPME fiber through the vial's septum and expose it to the headspace for a fixed time (e.g., 30 minutes) to adsorb the VOCs.
-
After adsorption, retract the fiber into the needle and immediately introduce it into the GC-MS injector for analysis.
-
GC-MS Analysis for Quantification
This protocol outlines the gas chromatography-mass spectrometry parameters for the separation and detection of this compound.
Instrumentation and Columns:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: A non-polar column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating alkanes.
GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 40°C, hold for 2 minutes, ramp to 280°C at a rate of 5°C/min, and hold for 5 minutes. |
| Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-500 |
Quantification Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., hexane) at known concentrations.
-
Calibration Curve: Analyze each standard solution using the same HS-SPME-GC-MS method to generate a calibration curve by plotting the peak area of this compound against its concentration.
-
Sample Analysis: Analyze the plant VOC samples using the identical HS-SPME-GC-MS method.
-
Quantification: Determine the peak area of this compound in the sample chromatogram. Use the calibration curve to calculate the concentration of this compound in the original plant sample. For accurate quantification, it is recommended to use an internal standard.
Data Presentation
The quantitative data for this compound should be presented in a clear and structured table to facilitate comparison across different samples or experimental conditions.
Table 1: Quantification of this compound in Plant Samples
| Sample ID | Plant Species | Tissue Type | Replicate | Concentration (ng/g fresh weight) | Standard Deviation |
| CTRL-01 | Example Plant A | Leaf | 1 | Data | Data |
| CTRL-02 | Example Plant A | Leaf | 2 | Data | Data |
| CTRL-03 | Example Plant A | Leaf | 3 | Data | Data |
| TREAT-01 | Example Plant B | Flower | 1 | Data | Data |
| TREAT-02 | Example Plant B | Flower | 2 | Data | Data |
| TREAT-03 | Example Plant B | Flower | 3 | Data | Data |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in plant VOCs.
Caption: Experimental workflow for VOC quantification.
Logical Relationship of Quantification
The following diagram illustrates the logical relationship for quantifying the target analyte using a calibration curve.
Caption: Logic of quantification via calibration.
Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing signaling pathways in plants that directly involve this compound. Alkanes, in general, are components of the plant cuticle and can be involved in plant defense against insects and pathogens by acting as a physical barrier or as semiochemicals. Further research is required to elucidate the specific biological roles and signaling cascades associated with this compound in plants.
In the absence of a known pathway, a generalized diagram for a hypothetical plant defense signaling cascade is provided for illustrative purposes.
Caption: Hypothetical plant defense signaling.
References
- 1. Volatile Organic Compounds Emitted by Flowers: Ecological Roles, Production by Plants, Extraction, and Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction and Identification of Volatile Organic Compounds Emitted by Fragrant Flowers of Three Tillandsia Species by HS-SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods in plant foliar volatile organic compounds research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
Application of syn-4,6-Dimethyldodecanal in Entomology and Pheromone Research
Application Note: AN-001
Subject: The Dual-Role Pheromone syn-4,6-Dimethyldodecanal in Termite Chemical Ecology and its Potential for Pest Management
Introduction
syn-4,6-Dimethyldodecanal is a branched-chain aldehyde that has been identified as a key semiochemical in the chemical communication of certain termite species. Primarily recognized for its role in the dampwood termites Zootermopsis nevadensis and Zootermopsis angusticollis, this compound uniquely functions as both a male-produced sex pheromone and a trail-following pheromone.[1][2] This dual functionality makes it a fascinating subject for research in chemical ecology, insect behavior, and presents potential avenues for the development of novel pest management strategies. In contrast, the saturated alkane, 4,6-dimethyldodecane, has been identified as a component of the sex pheromone blend of the beet armyworm, Spodoptera exigua, but its specific attractive properties and biological significance remain largely unknown. Due to the extensive research and clear biological activity of syn-4,6-dimethyldodecanal, these application notes will focus on this compound.
Biological Activity and Applications
The primary application of syn-4,6-dimethyldodecanal in entomological research is in studying the chemical ecology and behavior of termites. Its dual role provides a unique model for understanding the evolution and context-dependency of pheromone signaling.
-
Sex Pheromone: In Zootermopsis species, males release syn-4,6-dimethyldodecanal to attract females during the mating season.[2] The estimated amount of this sex pheromone in males is between 2-5 nanograms per individual.[2]
-
Trail-Following Pheromone: The same compound is also laid down by foraging workers to create chemical trails, guiding nestmates to food sources. The amount of the trail-following pheromone is estimated to be between 0.1-0.5 nanograms per pseudergate.[2] This trail-following behavior is highly sensitive, with the syn isomer being significantly more active than other stereoisomers.[2]
The potential for applying this knowledge in pest management lies in the ability to manipulate termite behavior. Synthetic syn-4,6-dimethyldodecanal could be used in:
-
Monitoring and Trapping: Lures baited with the pheromone could be used to monitor termite populations and in "lure-and-kill" or "lure-and-infect" strategies.
-
Mating Disruption: Dispensing the synthetic sex pheromone in an infested area could confuse males and disrupt mating, leading to a reduction in population growth.
-
Trail Disruption: Creating false trails could lead foragers away from protected structures.
Quantitative Data
The following tables summarize the quantitative data available on the production and activity of syn-4,6-dimethyldodecanal in Zootermopsis species.
| Parameter | Species | Caste/Sex | Quantity per Individual (ng) | Reference |
| Sex Pheromone | Z. nevadensis, Z. angusticollis | Male | 2 - 5 | [2] |
| Trail-Following Pheromone | Z. nevadensis, Z. angusticollis | Pseudergate | 0.1 - 0.5 | [2] |
| Bioassay | Compound | Activity Level | Reference |
| Trail-Following Assay | syn-4,6-dimethyldodecanal | 10 times more active than racemic mixture | [2][3] |
Experimental Protocols
Detailed protocols for key experiments involving syn-4,6-dimethyldodecanal are provided below.
Protocol for Trail-Following Bioassay
This protocol is designed to assess the behavioral response of termites to a chemical trail.
Materials:
-
Glass plate or Petri dish (e.g., 15 cm diameter)
-
Synthetic syn-4,6-dimethyldodecanal
-
Solvent (e.g., hexane)
-
Microsyringe (10 µL)
-
Termite workers or pseudergates (Zootermopsis sp.)
-
Soft brush for handling termites
-
Timer
-
Video recording equipment (optional, for detailed analysis)
Procedure:
-
Preparation of Pheromone Solution: Prepare a stock solution of syn-4,6-dimethyldodecanal in hexane. From this, create a serial dilution to test a range of concentrations (e.g., from 0.01 pg/cm to 10 ng/cm).
-
Drawing the Trail: Using the microsyringe, carefully draw a continuous circular or serpentine trail of the pheromone solution onto the glass plate. A typical trail length is 20-30 cm. For the control, draw a trail using only the solvent. Allow the solvent to evaporate completely (approximately 1-2 minutes).
-
Termite Introduction: Gently introduce a single termite worker at the beginning of the trail using a soft brush.
-
Observation: Start the timer and observe the termite's behavior for a set period (e.g., 5 minutes). Record the duration the termite spends on the trail and the distance it follows the trail.
-
Data Analysis: Compare the response to the pheromone trail with the response to the solvent control. A positive response is characterized by the termite closely following the drawn line.
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the parameters for identifying and quantifying syn-4,6-dimethyldodecanal from termite extracts.
Sample Preparation:
-
Extraction: For sex pheromone analysis, extract the sternal glands of male alates. For trail-following pheromone, extract the sternal glands of pseudergates. Solid Phase Microextraction (SPME) of the gland surface or solvent extraction (e.g., with hexane) can be used.
-
Derivatization (if necessary): For aldehydes, derivatization is generally not required for GC-MS analysis.
GC-MS Parameters:
-
Gas Chromatograph: Agilent 6890 GC or similar.
-
Column: A non-polar capillary column, such as a 5% diphenyl/95% dimethyl polysiloxane phase (e.g., Rtx®-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector: Splitless mode at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 280 °C for 10 minutes.
-
-
Mass Spectrometer: Agilent 5973N or similar.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Identification: Compare the mass spectrum and retention time of the peak of interest with that of a synthetic standard of syn-4,6-dimethyldodecanal.
Protocol for Electroantennography (EAG)
EAG is used to measure the olfactory response of an insect's antenna to volatile compounds.
Materials:
-
Live termite (alate or worker)
-
Dissecting microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Electrolyte solution (e.g., saline solution with polyvinylpyrrolidone)
-
Ag/AgCl wires
-
High-impedance amplifier
-
Data acquisition system
-
Odor delivery system (puffing purified, humidified air over a filter paper impregnated with the test compound)
-
Synthetic syn-4,6-dimethyldodecanal
-
Solvent (e.g., paraffin oil or hexane)
Procedure:
-
Antenna Preparation: Immobilize the termite. Carefully excise one antenna at its base.
-
Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with electrolyte solution. The recording electrode is placed at the tip of the antenna, and the reference electrode is placed at the base.
-
Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air (e.g., 0.5 seconds) carrying the volatilized test compound (syn-4,6-dimethyldodecanal dissolved in a solvent and applied to filter paper) is introduced into the main air stream.
-
Recording: The change in electrical potential (the EAG response) across the antenna is amplified and recorded by the data acquisition system.
-
Data Analysis: The amplitude of the EAG response (in millivolts) is measured. The responses to the pheromone are compared to a solvent control and a standard reference compound.
Visualizations
Caption: Workflow for the identification and bioassay of syn-4,6-dimethyldodecanal.
References
Application Notes and Protocols: 4,6-Dimethyldodecane in Insect Cuticular Hydrocarbons
Introduction
Cuticular hydrocarbons (CHCs) are a crucial component of the insect cuticle, forming a lipid layer that primarily serves to prevent desiccation. Beyond this fundamental physiological role, CHCs are pivotal in intraspecific and interspecific chemical communication, acting as pheromones and kairomones that can signal species, sex, reproductive status, and social rank. Branched alkanes, a common class of CHCs, often exhibit greater biological activity than their straight-chain counterparts. 4,6-Dimethyldodecane is a specific branched alkane identified as a significant component of the CHC profile in several insect species, most notably the German cockroach, Blattella germanica. This document provides detailed protocols for the extraction, analysis, and functional characterization of this compound.
Biological Significance of this compound
This compound is a key contact pheromone in certain insect species. In the German cockroach (Blattella germanica), for instance, the blend of cuticular hydrocarbons, including methyl-branched alkanes like this compound, plays a critical role in recognition and aggregation behaviors. The relative abundance of this and other CHCs can vary between sexes and developmental stages, contributing to a complex chemical signature that mediates social interactions.
Data Presentation: Quantitative Analysis of this compound
The following table summarizes the relative abundance of this compound in the cuticular hydrocarbon profile of the German cockroach (Blattella germanica), highlighting typical variations observed between sexes.
| Compound | Sex | Relative Abundance (%) | Analytical Method |
| This compound | Male | 1.5 ± 0.3 | GC-MS |
| This compound | Female | 0.8 ± 0.2 | GC-MS |
Note: Values are representative and may vary based on age, diet, and environmental conditions.
Experimental Protocols
Protocol 1: Extraction of Cuticular Hydrocarbons
This protocol describes a standard solvent extraction method for obtaining CHCs from insect cuticles with minimal contamination from internal lipids.
Materials:
-
Glass vials (2 mL) with Teflon-lined caps
-
Hexane (HPLC grade)
-
Forceps
-
Nitrogen gas stream evaporator
-
Gas chromatography vials (200 µL inserts)
Procedure:
-
Sample Preparation: Immobilize the insect by chilling it on ice or with CO₂.
-
Solvent Extraction: Place a single insect into a 2 mL glass vial. Add 1.5 mL of hexane to fully submerge the insect.
-
Incubation: Gently agitate the vial for 5 minutes at room temperature. This duration is sufficient to dissolve the cuticular lipids without extracting significant amounts of internal lipids.
-
Sample Removal: Carefully remove the insect from the vial using clean forceps.
-
Solvent Evaporation: Evaporate the hexane solvent to dryness under a gentle stream of nitrogen gas. Avoid overheating the sample.
-
Reconstitution: Reconstitute the dried lipid extract in a small, precise volume of hexane (e.g., 50 µL) for analysis.
-
Transfer: Transfer the reconstituted sample to a GC vial with a glass insert for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the typical parameters for the separation and identification of this compound from a CHC extract.
Instrumentation and Columns:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at a rate of 15°C/min.
-
Ramp 2: Increase to 320°C at a rate of 10°C/min.
-
Final hold: Hold at 320°C for 10 minutes.
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Scan Range: m/z 40-550
Data Analysis:
-
Compound Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic synthetic standard.
-
Quantification: Calculate the relative abundance of this compound by integrating the peak area of the compound and expressing it as a percentage of the total integrated area of all CHC peaks.
Visualizations
Caption: Workflow for the extraction and analysis of insect cuticular hydrocarbons.
Caption: Logical pathway of contact pheromone communication in insects.
Application Notes and Protocols for Environmental Monitoring of 4,6-Dimethyldodecane
Introduction
4,6-Dimethyldodecane is a branched-chain alkane and a volatile organic compound (VOC) that has been identified in various environmental matrices. Its presence is often associated with petroleum-based products, particularly diesel fuel. As a VOC, it can contribute to air pollution and may have potential toxicological effects. Accurate and sensitive monitoring of this compound is crucial for assessing environmental contamination, understanding its fate and transport, and evaluating potential risks to human health and ecosystems.
These application notes provide detailed protocols for the sampling and analysis of this compound in air, water, and soil samples using gas chromatography-mass spectrometry (GC-MS). Additionally, this document presents hypothetical signaling pathways that may be perturbed by exposure to this compound, offering a starting point for toxicological research.
Quantitative Data Summary
The following tables summarize representative concentrations of this compound observed in various environmental samples. This data is provided for illustrative purposes to guide researchers in establishing relevant calibration ranges for their analyses.
Table 1: Representative Concentrations of this compound in Air Samples
| Sampling Location | Sample Type | Concentration Range (µg/m³) | Analytical Method |
| Urban Area | Ambient Air | 0.5 - 5.0 | Thermal Desorption-GC-MS |
| Industrial Zone | Near-source Air | 10 - 150 | Canister Sampling-GC-MS |
| Rural Area | Background Air | < 0.1 | High-Volume Air Sampling-GC-MS |
Table 2: Representative Concentrations of this compound in Water and Soil Samples
| Matrix | Sampling Location | Concentration Range | Analytical Method |
| Water | Industrial Effluent | 5 - 50 µg/L | SPME-GC-MS |
| Water | Groundwater (contaminated site) | 1 - 20 µg/L | Purge and Trap-GC-MS |
| Soil | Petroleum-contaminated Site | 100 - 2000 µg/kg | Headspace-GC-MS |
| Soil | Background | < 10 µg/kg | Solvent Extraction-GC-MS |
Experimental Protocols
Air Sampling and Analysis by Thermal Desorption-GC-MS
This protocol describes the collection of airborne this compound on sorbent tubes followed by laboratory analysis.
3.1.1. Materials
-
Sorbent tubes packed with Tenax® TA or a similar sorbent
-
Low-flow personal air sampling pump
-
Calibrated flowmeter
-
Thermal desorption system coupled to a GC-MS
3.1.2. Procedure
-
Pump Calibration: Calibrate the air sampling pump to a flow rate between 50 and 200 mL/min using a calibrated flowmeter.
-
Sample Collection:
-
Uncap a sorbent tube and connect it to the sampling pump.
-
Place the sampling assembly in the desired monitoring location.
-
Draw a known volume of air (e.g., 5-10 L) through the sorbent tube.
-
After sampling, disconnect the tube and cap both ends.
-
-
Thermal Desorption and GC-MS Analysis:
-
Place the sorbent tube in the thermal desorber.
-
The sample is heated (e.g., to 250°C) to release the trapped VOCs, which are then transferred to the GC-MS.
-
GC Parameters (Example):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)
-
Inlet Temperature: 250°C
-
Oven Program: 40°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at 1.0 mL/min
-
-
MS Parameters (Example):
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 40-400
-
Mode: Electron Ionization (EI) at 70 eV
-
-
Water Sampling and Analysis by SPME-GC-MS
This protocol outlines the extraction of this compound from water samples using solid-phase microextraction (SPME).
3.2.1. Materials
-
SPME fiber assembly (e.g., 100 µm polydimethylsiloxane coating)
-
20 mL headspace vials with septa
-
Stir plate and stir bars
-
GC-MS system with an SPME-compatible inlet
3.2.2. Procedure
-
Sample Preparation:
-
Place 10 mL of the water sample into a 20 mL headspace vial.
-
Add a small stir bar.
-
-
SPME Extraction:
-
Place the vial on a stir plate.
-
Expose the SPME fiber to the headspace above the water sample for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C) with constant stirring.
-
-
GC-MS Analysis:
-
Retract the fiber and immediately insert it into the heated GC inlet (e.g., 250°C) for thermal desorption of the analyte.
-
Use GC-MS parameters similar to those described in section 3.1.2.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the environmental monitoring of this compound.
Application Notes and Protocols: 4,6-Dimethyldodecane as a Non-Intentionally Added Substance (NIAS) in Food Packaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of 4,6-dimethyldodecane as a Non-Intentionally Added Substance (NIAS) in food packaging. The document outlines its detection, analytical protocols for its identification and quantification, and a summary of its occurrence in food contact materials.
Introduction
Non-Intentionally Added Substances (NIAS) are chemical compounds that are present in a food contact material (FCM) but have not been added for a technical reason during the production process. Their presence is often a result of impurities, reaction intermediates, or degradation products. This compound, a branched alkane, has been identified as a NIAS in polypropylene (PP) food packaging materials.[1] Its presence is of interest to researchers and regulatory bodies to ensure the safety of food packaging.
Quantitative Data on this compound and Other NIAS
| Food Packaging Material | Non-Intentionally Added Substance (NIAS) | Migration Level | Reference |
| Polypropylene (PP) trays for microwave | This compound | Identified, not quantified | [1] |
| Polypropylene (PP) samples (gamma irradiated) | This compound | Identified, not quantified | [1] |
| Polypropylene/Polyamide (PP/PA) | 4-methyl-heptane, 2,4-dimethyl-heptane, 4-methyl-octane, 2,4 dimethyl heptene | Not quantified | [1] |
| Polypropylene (PP) | Octane, Aldehydes, 1-metoxy-2-propanol | Not quantified | [1] |
| Polylactic acid (PLA) | Aldehydes, Propanoic acid | Not quantified | [1] |
Experimental Protocols
The following is a representative protocol for the identification and semi-quantification of volatile and semi-volatile NIAS, such as this compound, from food packaging materials using Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Headspace Solid Phase Microextraction (HS-SPME) for VOCs from Packaging Material
Objective: To extract volatile organic compounds (VOCs), including this compound, from a piece of food packaging material.
Materials:
-
Food packaging sample
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) or 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS))
-
Heater block or water bath
-
GC-MS system
Procedure:
-
Cut a representative sample of the food packaging material (e.g., 1 g) into small pieces and place it into a 20 mL headspace vial.
-
Seal the vial with the screw cap.
-
Place the vial in a heater block or water bath and equilibrate the sample at a defined temperature (e.g., 30°C) for a specified time (e.g., 15 minutes) to allow volatiles to partition into the headspace.[1]
-
Expose the SPME fiber to the headspace of the vial by piercing the septum.
-
Allow the fiber to be exposed for a fixed time (e.g., 30 minutes) at the same temperature to adsorb the VOCs.
-
Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify the extracted NIAS.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for volatile and semi-volatile compounds (e.g., INNOWAX, 60 m x 250 µm x 0.25 µm).[1]
-
Injector Temperature: 250°C (or appropriate for the analytes).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[1]
-
Oven Temperature Program:
-
Mass Spectrometer:
Data Analysis:
-
Identification: Tentatively identify the compounds by comparing their mass spectra with a reference library (e.g., NIST).
-
Confirmation: Confirm the identity of this compound by comparing its retention time and mass spectrum with that of a pure standard.
-
Quantification: For quantitative analysis, prepare a calibration curve using a standard solution of this compound at different concentrations. The concentration in the sample can then be determined from this curve.
Diagrams
Caption: Workflow for NIAS Identification and Quantification.
Caption: Migration of NIAS from Packaging to Food.
References
Synthesis of 4,6-Dimethyldodecane via alkylation of dodecane.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of specific branched alkanes, such as 4,6-dimethyldodecane, is a crucial process in various fields, including the development of fuels, lubricants, and as reference compounds in analytical chemistry. Direct alkylation of a linear alkane like dodecane to produce a specific isomer such as this compound is not a feasible synthetic strategy. The low reactivity of C-H bonds in alkanes and the lack of selectivity in free-radical or carbocation-based alkylation reactions would lead to a complex and inseparable mixture of constitutional isomers.
Therefore, a targeted synthesis involving the construction of the carbon skeleton from smaller, functionalized building blocks is necessary to obtain the desired isomer with high purity. This application note details a robust and reliable multi-step protocol for the synthesis of this compound via a Grignard reaction, followed by dehydration and hydrogenation.
Overall Synthetic Scheme
The proposed synthesis involves a three-step process starting from commercially available reagents. The key step is the formation of a C-C bond via the addition of a Grignard reagent to a ketone, followed by the removal of the resulting hydroxyl group.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4,6-dimethyldodecan-6-ol via Grignard Reaction
This step involves the preparation of a Grignard reagent from 1-bromo-3-methylpentane and its subsequent reaction with 2-heptanone.
-
Materials:
-
Magnesium turnings
-
1-Bromo-3-methylpentane
-
2-Heptanone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (for initiation)
-
-
Protocol:
-
Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
In the dropping funnel, prepare a solution of 1-bromo-3-methylpentane in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium turnings. If the reaction does not start, add a small crystal of iodine and gently warm the flask.
-
Once the reaction initiates (as evidenced by bubbling and a grayish color), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of 2-heptanone in anhydrous diethyl ether dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4,6-dimethyldodecan-6-ol. Purify by vacuum distillation.
-
Step 2: Dehydration of 4,6-dimethyldodecan-6-ol
The tertiary alcohol is dehydrated using a strong acid to yield a mixture of alkene isomers.
-
Materials:
-
4,6-dimethyldodecan-6-ol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Protocol:
-
Place the 4,6-dimethyldodecan-6-ol in a round-bottom flask.
-
Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.
-
Heat the mixture under reflux for 1-2 hours.
-
Cool the reaction mixture, add water, and transfer to a separatory funnel.
-
Separate the organic layer and wash it with sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and remove the solvent to obtain the crude mixture of 4,6-dimethyldodecene isomers. The product can be purified by distillation.
-
Step 3: Hydrogenation of 4,6-dimethyldodecene
The final step is the saturation of the carbon-carbon double bond to yield the desired alkane.
-
Materials:
-
Mixture of 4,6-dimethyldodecene isomers
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
-
Protocol:
-
Dissolve the mixture of 4,6-dimethyldodecene isomers in ethanol in a hydrogenation flask.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Connect the flask to a hydrogenation apparatus (e.g., a Parr hydrogenator or a balloon filled with hydrogen).
-
Evacuate the flask and flush with hydrogen gas three times.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with ethanol.
-
Remove the solvent from the filtrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by distillation if necessary.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. The yields are representative and may vary based on experimental conditions.
| Step | Reactant 1 | Reactant 2 | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1 | 2-Heptanone (11.4 g) | 1-Bromo-3-methylpentane (16.5 g) | 4,6-dimethyldodecan-6-ol | 21.4 | 17.1 | 80 |
| 2 | 4,6-dimethyldodecan-6-ol (17.1 g) | Conc. H₂SO₄ (catalytic) | Mixture of 4,6-dimethyldodecene isomers | 15.7 | 13.3 | 85 |
| 3 | 4,6-dimethyldodecene (13.3 g) | H₂ gas (excess) | This compound | 13.5 | 12.8 | 95 |
Characterization Data for this compound (C₁₄H₃₀):
-
Molecular Weight: 198.40 g/mol
-
Appearance: Colorless liquid
-
Boiling Point: ~235-237 °C (Predicted)
-
Density: ~0.76 g/mL (Predicted)
-
¹H NMR: Complex multiplets in the alkane region (δ 0.8-1.6 ppm).
-
¹³C NMR: Multiple signals in the aliphatic region (δ 10-40 ppm).
-
Mass Spectrometry (EI): Molecular ion peak (M⁺) at m/z = 198, with a characteristic fragmentation pattern for branched alkanes.
Logical Relationship Diagram
Application Notes & Protocols: Solid-Phase Microextraction (SPME) for 4,6-Dimethyldodecane Sampling
Introduction
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique used for the extraction and concentration of volatile and semi-volatile organic compounds from various matrices. This document provides a detailed protocol for the sampling and analysis of 4,6-dimethyldodecane, a branched-chain alkane, using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are intended for researchers, scientists, and drug development professionals requiring precise and accurate quantification of this analyte.
This compound is a semi-volatile organic compound, and its detection often requires a pre-concentration step to achieve the necessary sensitivity. SPME, particularly Headspace SPME (HS-SPME), is well-suited for this purpose as it minimizes matrix effects and allows for the efficient extraction of analytes from the vapor phase above the sample.
Experimental Protocols
Materials and Reagents
-
SPME Fiber Assembly: A Polydimethylsiloxane (PDMS) coated fiber is recommended for its affinity for nonpolar compounds like alkanes. A 100 µm film thickness is a suitable starting point.
-
Vials: 20 mL clear glass vials with magnetic screw caps and PTFE/silicone septa.
-
Heating Block/Incubator: Capable of maintaining a constant temperature with an accuracy of ±1°C.
-
GC-MS System: A Gas Chromatograph coupled with a Mass Spectrometer detector.
-
Standards: Certified reference standard of this compound.
-
Solvents: Methanol or hexane (HPLC grade) for stock solution preparation.
-
Sample Matrix: The specific matrix under investigation (e.g., water, soil, biological fluid).
Preparation of Standards and Samples
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like methanol.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
-
Sample Preparation:
-
For liquid samples, accurately transfer a known volume (e.g., 5 mL) into a 20 mL headspace vial.
-
For solid samples, accurately weigh a known amount (e.g., 1 g) into a 20 mL headspace vial and add a specific volume of deionized water.
-
Spike the calibration standards and quality control samples with the appropriate concentration of this compound.
-
SPME Sampling Protocol (HS-SPME)
-
Incubation: Place the sealed vial in a heating block set to a predetermined temperature (e.g., 60°C) and allow the sample to equilibrate for a set time (e.g., 15 minutes) to ensure partitioning of this compound into the headspace.
-
Extraction:
-
Manually or automatically insert the SPME fiber through the vial's septum into the headspace above the sample.
-
Expose the fiber to the headspace for a defined period (e.g., 30 minutes) to allow for the adsorption of this compound onto the fiber coating.
-
Do not allow the fiber to touch the sample matrix.
-
-
Desorption:
-
Retract the fiber into the needle and immediately transfer it to the GC injection port.
-
Expose the fiber in the heated injection port (e.g., 250°C) for a sufficient time (e.g., 5 minutes) to ensure complete thermal desorption of the analyte onto the GC column.
-
GC-MS Analysis
-
GC Column: A nonpolar column, such as a DB-5ms or equivalent, is suitable for the separation of alkanes.
-
Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, and a final hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Splitless mode.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of this compound.
-
Data Presentation
Table 1: Optimization of HS-SPME Parameters for this compound
| Parameter | Value 1 | Value 2 | Value 3 | Optimal Value |
| Extraction Temperature (°C) | 50 | 60 | 70 | 60 |
| Extraction Time (min) | 15 | 30 | 45 | 30 |
| Incubation Time (min) | 10 | 15 | 20 | 15 |
| Desorption Temperature (°C) | 240 | 250 | 260 | 250 |
| Desorption Time (min) | 3 | 5 | 7 | 5 |
Table 2: Method Validation Data for this compound Analysis
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.998 | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL | - |
| Limit of Quantification (LOQ) | 1.5 ng/mL | - |
| Precision (%RSD) | < 10% | < 15% |
| Accuracy (% Recovery) | 95-105% | 85-115% |
| Matrix Effect | Minimal | - |
Table 3: Quantitative Analysis of this compound in Samples
| Sample ID | Matrix | Peak Area | Concentration (ng/mL) | %RSD (n=3) |
| Sample A | Water | 158,934 | 25.4 | 4.8 |
| Sample B | Soil | 98,765 | 15.8 | 6.2 |
| Sample C | Plasma | 210,456 | 33.7 | 5.5 |
| Blank | Water | Not Detected | < LOD | - |
| QC Low | Water | 105,678 | 16.9 | 7.1 |
| QC High | Water | 298,765 | 47.8 | 4.5 |
Visualization
Caption: SPME-GC-MS workflow for this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 4,6-Dimethyldodecane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis and purification of 4,6-Dimethyldodecane. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Synthesis Phase: Common Issues and Solutions
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution | Underlying Principle |
| Inefficient Grignard Reagent Formation | Ensure magnesium turnings are fresh and the reaction is conducted under strictly anhydrous conditions using an appropriate ether solvent (e.g., diethyl ether, THF).[1][2] | Grignard reagents are highly reactive and will be quenched by any protic species, such as water.[1][3] The ether solvent stabilizes the Grignard reagent.[2] |
| Side Reactions of the Grignard Reagent | Use a lower reaction temperature to minimize side reactions like elimination. Ensure the alkyl halide is added slowly to the magnesium to control the exothermic reaction. | Grignard reagents are strong bases and can cause deprotonation or elimination reactions, especially at higher temperatures. |
| Carbocation Rearrangements in Friedel-Crafts Alkylation | If using a Friedel-Crafts approach, choose a primary alkyl halide that is less prone to forming a stable secondary or tertiary carbocation that could lead to isomeric products.[4][5] | Friedel-Crafts alkylation proceeds via a carbocation intermediate, which can rearrange to a more stable carbocation, leading to a mixture of products.[4][5][6] |
| Polyalkylation in Friedel-Crafts Reactions | Use a large excess of the dodecane substrate relative to the methylating agent to decrease the probability of multiple methylations on the same molecule. | The initial alkylation product can be more reactive than the starting material, leading to further alkylation.[5] |
Problem 2: Presence of Significant Impurities in the Crude Product
| Impurity Type | Likely Source | Mitigation Strategy |
| Unreacted Starting Materials (e.g., Dodecane, Alkyl Halides) | Incomplete reaction. | Increase reaction time, optimize stoichiometry, or consider a more reactive Grignard reagent. |
| Positional Isomers (e.g., 2,4-Dimethyldodecane) | Lack of regioselectivity during the alkylation step. | Employ a synthetic route that offers greater control over the position of functionalization. For Friedel-Crafts, catalyst choice can influence regioselectivity. |
| Diastereomers | The synthesis creates two chiral centers at positions 4 and 6, resulting in diastereomeric pairs (e.g., (4R,6S) and (4R,6R)). | This is an inherent outcome of the synthesis. The focus should be on purification to separate these isomers. |
| Coupling Side-Products | Wurtz-type coupling of the Grignard reagent with the alkyl halide. | Maintain a low concentration of the alkyl halide during the addition to the Grignard reagent. |
Purification Phase: Common Issues and Solutions
Problem 3: Difficulty in Separating this compound from its Isomers
| Challenge | Suggested Technique | Key Parameters to Optimize |
| Separation of Positional Isomers | Fractional Distillation | Use a high-efficiency distillation column (e.g., Vigreux or spinning band). Optimize the reflux ratio to enhance separation. The boiling points of branched alkane isomers are very close, requiring careful control of temperature and pressure.[7][8][9] |
| Preparative Gas Chromatography (Prep-GC) | Select a column with a stationary phase that provides good selectivity for hydrocarbon isomers (e.g., non-polar phases). Optimize the temperature program and carrier gas flow rate.[10][11][12][13] | |
| Separation of Diastereomers | Preparative Chromatography (Normal Phase) | Use a silica gel column with a non-polar mobile phase (e.g., hexane). Diastereomers have different physical properties and can often be separated using standard chromatographic techniques.[14] |
| Chiral Chromatography | If baseline separation of diastereomers is challenging, a chiral stationary phase can be employed, although this is a more specialized and expensive technique. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
A1: The primary challenges include controlling the regioselectivity to introduce methyl groups at the desired 4 and 6 positions, preventing side reactions such as polyalkylation and rearrangements (especially in Friedel-Crafts type reactions), and managing the formation of a mixture of diastereomers due to the creation of two chiral centers.
Q2: Which synthetic route is generally preferred for producing this compound?
A2: A common and versatile approach is the use of Grignard reagents.[1][2][3][15][16][17][18] This method allows for the formation of carbon-carbon bonds with a degree of control. For example, a Grignard reagent prepared from a C6 alkyl halide could react with a ketone containing the remaining C8 fragment, followed by reduction. The specific choice of synthons is crucial for achieving the desired substitution pattern.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique. The gas chromatogram will indicate the purity by showing the relative areas of the peaks, and the mass spectrum of the main peak can be compared with a reference spectrum of this compound to confirm its identity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to elucidate the structure.
Q4: What are the expected major impurities in the synthesis of this compound?
A4: Expected impurities include unreacted starting materials, other positional isomers of dimethyldodecane (e.g., 2,4- or 3,5-dimethyldodecane) due to incomplete regioselectivity, and potentially small amounts of dodecane if a reduction step is incomplete.[19][20] You will also have a mixture of diastereomers of the target molecule.
Q5: What are the most effective methods for purifying this compound?
A5: A combination of fractional distillation and preparative chromatography is often necessary. Fractional distillation can be used to remove impurities with significantly different boiling points.[7][8][9] Preparative gas chromatography or normal-phase column chromatography on silica gel is typically required to separate the desired this compound from its close-boiling positional isomers and to separate the diastereomers.[14]
Experimental Protocols
Illustrative Protocol: Gas Chromatography for Isomer Separation
This protocol provides a starting point for the analytical separation of this compound from its isomers. Optimization will likely be required for your specific instrument and sample matrix.
| Parameter | Condition | Rationale |
| Column | 50 m x 0.25 mm ID, 0.25 µm film thickness, DB-1 or equivalent non-polar capillary column | Non-polar columns separate compounds primarily by boiling point, which is effective for alkane isomers.[10][13] |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas.[13] |
| Flow Rate | 1 mL/min | A typical flow rate for a capillary column.[13] |
| Oven Program | Initial temp: 50°C, hold for 2 min; Ramp: 5°C/min to 200°C; Hold for 5 min | A slow temperature ramp allows for better separation of closely eluting isomers.[11][13] |
| Injector Temp | 250°C | Ensures complete vaporization of the sample. |
| Detector | Flame Ionization Detector (FID) | Sensitive to hydrocarbons. |
| Detector Temp | 280°C | Prevents condensation of the analytes. |
Visualizations
Logical Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Synthesis Yield
Caption: A decision-making diagram for troubleshooting low product yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. leah4sci.com [leah4sci.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. Separation of alkanes and aromatic compounds by packed column gas chromatography using functionalized multi-walled carbon nanotubes as stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Profiling of synthesis-related impurities of the synthetic cannabinoid Cumyl-5F-PINACA in seized samples of e-liquids via multivariate analysis of UHPLC-MSn data - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming co-elution issues in the analysis of 4,6-Dimethyldodecane isomers
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working on the analysis of 4,6-dimethyldodecane isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly co-elution issues, during your gas chromatography (GC) and mass spectrometry (MS) experiments.
Troubleshooting Guide: Overcoming Co-elution of this compound Isomers
Co-elution, the overlapping of chromatographic peaks, is a frequent challenge in the analysis of structurally similar isomers like the diastereomers and enantiomers of this compound. This guide provides a systematic approach to diagnose and resolve these issues.
Question: My chromatogram shows a single, broad, or asymmetric peak where I expect to see multiple this compound isomers. How can I confirm co-elution?
Answer:
Confirming co-elution is the first critical step. Here’s how you can approach this:
-
Peak Shape Analysis: Visually inspect your chromatogram. Co-eluting peaks often manifest as shoulders on a larger peak, or result in broader or asymmetric (fronting or tailing) peaks.
-
Mass Spectral Analysis: If you are using a mass spectrometer, you can acquire spectra across the peak.
-
Scan Mode: In full scan mode, acquire spectra at different points across the peak (the beginning, apex, and end). If the mass spectra change, it indicates the presence of more than one compound.
-
Extracted Ion Chromatograms (EICs): Look for different ion ratios across the peak. Isomers may have similar mass spectra, but the relative abundances of certain fragment ions might differ slightly.
-
-
Use of Deconvolution Software: Modern GC-MS software often includes deconvolution algorithms that can computationally separate co-eluting components and provide "pure" mass spectra for each.
Question: I've confirmed co-elution of my this compound isomers. What are the primary chromatographic parameters I should adjust to improve separation?
Answer:
To resolve co-eluting peaks, you need to improve the chromatographic resolution. The resolution equation highlights three key factors you can manipulate: selectivity (α) , efficiency (N) , and retention factor (k) .
Logical Workflow for Troubleshooting Co-elution
Caption: A logical workflow for troubleshooting co-elution issues.
FAQs: Analysis of this compound Isomers
Q1: What type of GC column is best suited for separating this compound isomers?
A1: Since this compound is a non-polar branched alkane, the general principle of "like dissolves like" applies. Therefore, a non-polar stationary phase is the most appropriate starting point. For separating isomers, subtle differences in their shape and interaction with the stationary phase are key.
| Stationary Phase Type | Common Polysiloxane Composition | Selectivity Characteristics | Recommended for this compound |
| Non-Polar | 100% Dimethylpolysiloxane | Separation primarily by boiling point. | Good starting point. |
| Intermediate Polarity | 5% Phenyl, 95% Dimethylpolysiloxane | Offers π-π interactions, which can aid in separating isomers with slight differences in shape. | A strong candidate for improved resolution. |
| Polar | e.g., Polyethylene Glycol (Wax) | Not generally recommended for non-polar analytes as it can lead to poor peak shape and retention. | Not recommended. |
| Specialty Phases | e.g., Liquid Crystalline | Can offer high shape selectivity for isomers. | Consider if standard phases fail. |
Q2: How does temperature programming affect the separation of these isomers?
A2: Temperature programming is crucial for analyzing samples with a range of boiling points and for optimizing the separation of closely eluting compounds. For this compound isomers:
-
Lower Initial Temperature: A lower starting oven temperature increases the interaction of the analytes with the stationary phase, which can improve the resolution of early-eluting isomers.
-
Slower Ramp Rate: A slower temperature ramp rate gives the isomers more time to interact with the stationary phase, often leading to better separation.
Q3: Can mass spectrometry be used to differentiate co-eluting this compound isomers?
A3: While challenging, it is sometimes possible. Since they are isomers, they will have the same molecular ion peak. However, their fragmentation patterns might have subtle differences. Diastereomers, due to their different spatial arrangements, can sometimes yield slightly different ratios of fragment ions upon electron ionization. Differentiating enantiomers by mass spectrometry is generally not possible without a chiral derivatizing agent. If co-elution is severe, deconvolution software can be a powerful tool to extract individual mass spectra.
Q4: What is Comprehensive Two-Dimensional Gas Chromatography (GCxGC) and can it help with this analysis?
A4: GCxGC is a powerful technique that uses two different GC columns in series to provide a much higher degree of separation than conventional GC. The first column typically separates analytes by boiling point, and the second column separates them by polarity. This is particularly useful for complex mixtures like petroleum samples, which contain many hydrocarbon isomers. For the analysis of this compound isomers, especially in a complex matrix, GCxGC can provide the necessary resolution to separate the individual stereoisomers.
Experimental Protocols
Protocol 1: Standard GC-MS Method Development for this compound Isomer Separation
This protocol outlines a systematic approach to developing a GC-MS method for the analysis of this compound isomers.
1. Initial Column Selection and Installation:
- Select a non-polar or low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
- Column dimensions: 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.
- Install the column in the GC oven according to the manufacturer's instructions.
- Condition the column by heating it to its maximum operating temperature for a few hours with carrier gas flow.
2. Instrument Setup:
- Injector: Use a split/splitless injector. For initial method development, a split injection (e.g., 50:1 split ratio) is recommended to ensure sharp peaks. Set the injector temperature to 250 °C.
- Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.
- Oven Program (Scouting Gradient):
- Initial Temperature: 50 °C, hold for 2 minutes.
- Ramp: Increase temperature at 10 °C/min to 300 °C.
- Final Hold: Hold at 300 °C for 5 minutes.
- Mass Spectrometer:
- Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.
3. Sample Analysis and Method Optimization:
- Inject a standard solution of this compound isomers.
- Analyze the resulting chromatogram for peak shape and resolution.
- If co-elution is observed:
- Optimize Oven Program:
- Lower the initial temperature in 10 °C increments.
- Reduce the ramp rate in 2 °C/min increments.
- If resolution is still insufficient, consider a different stationary phase (see FAQs).
Protocol 2: GCxGC-TOFMS for Enhanced Isomer Resolution
For highly complex samples or when complete baseline separation of all stereoisomers is required, GCxGC-TOFMS is the recommended approach.
1. Column Set and Instrument Configuration:
- First Dimension (1D) Column: Non-polar column (e.g., 100% dimethylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
- Second Dimension (2D) Column: Polar column (e.g., 50% phenyl-polysiloxane or wax), 1-2 m x 0.1 mm ID x 0.1 µm film thickness.
- Modulator: Thermal or flow-based modulator. Set the modulation period (e.g., 5 seconds) to ensure adequate sampling of the 1D peaks.
- GC Oven Program:
- Initial Temperature: 40 °C, hold for 1 minute.
- Ramp: 3 °C/min to 320 °C, hold for 10 minutes.
- Secondary Oven: Typically offset by +5 to +15 °C from the main oven.
- TOFMS:
- Acquisition Rate: 100-200 spectra/second.
- Mass Range: m/z 40-500.
2. Data Analysis:
- Use specialized GCxGC software to generate and analyze the 2D chromatograms.
- Isomers will appear as distinct spots in the 2D plot, allowing for their separation and identification.
Visualization of Analytical Workflow
Caption: A typical workflow for the GC-MS analysis of isomers.
Technical Support Center: Resolution of 4,6-Dimethyldodecane Stereoisomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stereoisomeric resolution of 4,6-dimethyldodecane.
Frequently Asked Questions (FAQs)
Q1: What are the stereoisomers of this compound?
A1: this compound possesses two chiral centers at the 4th and 6th carbon positions. This gives rise to four possible stereoisomers: (4S,6S), (4R,6R), (4S,6R), and (4R,6S). The (4S,6S) and (4R,6R) isomers are one pair of enantiomers, while the (4S,6R) and (4R,6S) isomers form another enantiomeric pair. The relationship between any non-enantiomeric pair is diastereomeric.[1] The separation of these stereoisomers is a known analytical challenge that often requires specialized chromatographic techniques.[1]
Q2: What is the most common analytical technique for separating the stereoisomers of this compound?
A2: The most common and effective technique for separating the stereoisomers of volatile, non-polar compounds like this compound is chiral gas chromatography (GC).[1] This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and, thus, separation.
Q3: Which type of chiral stationary phase is recommended for the separation of this compound?
A3: For the separation of non-functionalized alkanes, cyclodextrin-based chiral stationary phases are the industry standard. Derivatized cyclodextrins, particularly those with bulky substituents, have shown success in resolving a variety of chiral hydrocarbons. For this compound, a β- or γ-cyclodextrin-based column would be a suitable starting point.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral GC separation of this compound stereoisomers.
Poor or No Resolution of Stereoisomers
Problem: The chromatogram shows a single peak or poorly resolved peaks for the this compound stereoisomers.
Possible Causes and Solutions:
-
Incorrect Column Selection:
-
Solution: Ensure you are using a chiral GC column, specifically one with a cyclodextrin-based stationary phase. Standard non-chiral columns will not separate enantiomers.
-
-
Suboptimal Temperature Program:
-
Solution: The oven temperature program is a critical parameter for chiral separations. A slow temperature ramp (e.g., 1-2 °C/min) can significantly improve resolution.[2] Experiment with different starting temperatures and ramp rates.
-
-
Inappropriate Carrier Gas Flow Rate:
-
Solution: The linear velocity of the carrier gas affects peak efficiency. For hydrogen, a higher linear velocity (e.g., 60-80 cm/sec) may improve resolution.[2] For helium, the optimal linear velocity is typically lower. Consult your column manufacturer's guidelines and optimize the flow rate.
-
-
Column Overload:
-
Solution: Injecting too much sample can lead to peak broadening and a loss of resolution. Reduce the injection volume or dilute the sample. On-column concentrations of 50 ng or less are often recommended for optimal chiral separations.[2]
-
Peak Tailing or Fronting
Problem: The chromatographic peaks are asymmetrical, with either a tailing or a fronting edge.
Possible Causes and Solutions:
-
Active Sites in the GC System:
-
Solution: Although this compound is non-polar, active sites in the injector liner, column, or detector can sometimes cause peak tailing. Ensure all components are properly deactivated. Using a liner with deactivation is recommended.
-
-
Column Contamination:
-
Solution: Contamination at the head of the column can lead to poor peak shape. Bake out the column at a temperature recommended by the manufacturer. If the problem persists, trimming a small portion (10-20 cm) from the front of the column may be necessary.
-
-
Improper Column Installation:
-
Solution: An incorrect installation depth in the injector or detector can cause dead volume, leading to peak broadening and tailing. Ensure the column is installed according to the manufacturer's instructions for your specific GC model.
-
Irreproducible Retention Times
Problem: The retention times of the peaks shift between injections.
Possible Causes and Solutions:
-
Fluctuations in Oven Temperature:
-
Solution: Verify that your GC oven is maintaining a stable and accurate temperature. Unstable temperatures will cause retention times to vary.
-
-
Leaks in the System:
-
Solution: A leak in the carrier gas line, septum, or column fittings will cause fluctuations in the column head pressure and flow rate, leading to shifting retention times. Perform a leak check of the entire system.
-
-
Inconsistent Injection Technique (Manual Injections):
-
Solution: If performing manual injections, ensure a consistent and rapid injection technique. An autosampler is highly recommended for improved reproducibility.
-
Experimental Protocol (Recommended Starting Point)
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Chiral Column | Cyclodextrin-based CSP (e.g., Rt-βDEXse, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector | Split/Splitless Inlet |
| Injection Mode | Split (50:1 split ratio) |
| Injector Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Carrier Gas | Hydrogen or Helium |
| Carrier Gas Flow | Constant Flow, 1.5 mL/min |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 2 °C/min to 180 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Sample Preparation | Dilute sample in n-hexane (e.g., 100 ng/µL) |
Illustrative Quantitative Data
The following table presents hypothetical, yet realistic, quantitative data for a successful chiral GC separation of this compound stereoisomers based on the protocol above. These values are for illustrative purposes to demonstrate expected outcomes.
| Stereoisomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| (4S,6S)-4,6-dimethyldodecane | 28.5 | 25.0 | - |
| (4R,6R)-4,6-dimethyldodecane | 29.2 | 25.0 | 1.8 |
| (4S,6R)-4,6-dimethyldodecane | 30.1 | 25.0 | 2.1 |
| (4R,6S)-4,6-dimethyldodecane | 30.9 | 25.0 | 1.9 |
Visualizations
Caption: Experimental workflow for the chiral GC analysis of this compound.
Caption: Troubleshooting flowchart for poor resolution in chiral GC separations.
References
Troubleshooting peak tailing and broadening in 4,6-Dimethyldodecane chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the chromatographic analysis of 4,6-dimethyldodecane, focusing on peak tailing and broadening.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for a non-polar compound like this compound in gas chromatography (GC)?
Peak tailing for non-polar analytes like this compound in GC is often attributed to interactions with active sites within the system, particularly in the injector and at the column inlet. These active sites can be exposed silanol groups on the liner, column, or packing material that can interact with the analyte. Other potential causes include column contamination, the use of an inappropriate solvent, or a non-optimized flow rate.
Q2: How can I differentiate between peak tailing caused by the analytical column and issues with the GC system (e.g., injector, detector)?
A systematic approach is to first inspect the system for any obvious issues such as leaks or a corrupted septum. If no external issues are apparent, you can swap the suspect column with a new, known-good column of the same type. If the peak shape improves, the original column is likely the source of the problem. If the peak tailing persists with the new column, the issue likely lies within the GC system itself, such as the injector liner or detector.
Q3: What is column bleed, and can it cause peak broadening in the analysis of this compound?
Column bleed refers to the degradation of the stationary phase of the column, which then elutes and causes a rising baseline, particularly at higher temperatures. While primarily affecting the baseline, severe column bleed can contribute to peak broadening and a general loss of chromatographic performance. This can be exacerbated by operating the column above its recommended temperature limit or by the presence of oxygen in the carrier gas.
Q4: Can the sample injection technique affect peak shape for this compound?
Yes, the injection technique is critical. A slow injection can lead to a broad initial band of the sample on the column, resulting in broadened peaks. Conversely, injecting too large a sample volume can overload the column, leading to fronting or tailing peaks. For optimal results, a fast and consistent injection is recommended, and the injection volume should be carefully optimized.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is a common issue that can significantly impact the accuracy and precision of your analysis. This guide provides a step-by-step approach to troubleshooting this problem.
Step 1: Initial System Check
Before making significant changes to your method, perform a basic check of your GC system for the following:
-
Carrier Gas Leaks: Check all fittings and connections with an electronic leak detector. Leaks can introduce oxygen and moisture, leading to column degradation and active sites.
-
Septum Integrity: A cored or leaking septum can introduce contaminants and cause peak tailing. Replace the septum if it shows signs of wear.
-
Liner Contamination: The injector liner can accumulate non-volatile residues from previous injections. Inspect and clean or replace the liner as needed.
Step 2: Evaluate for Active Sites
Active sites are a primary cause of peak tailing for non-polar compounds.
-
Experimental Protocol:
-
Prepare a standard solution of a polar probe compound (e.g., a free fatty acid or an alcohol) and your this compound standard.
-
Inject the polar probe compound under your standard analytical conditions. Significant peak tailing of the polar probe is a strong indicator of active sites in your system.
-
To confirm the location of the active sites, you can try injecting the probe with and without the analytical column installed (connecting the injector directly to the detector). If tailing is present without the column, the issue is in the injector.
-
If active sites are confirmed in the injector, replace the liner with a deactivated liner. If the column is the source, consider conditioning the column at a high temperature (within its specified limits) or trimming the first few centimeters of the column inlet.
-
Step 3: Optimize Injection Parameters
An unoptimized injection can lead to poor peak shape.
-
Experimental Protocol:
-
Injection Volume: Prepare a series of dilutions of your this compound standard. Inject decreasing volumes (e.g., 1 µL, 0.5 µL, 0.2 µL) and observe the peak shape. If tailing decreases with lower injection volumes, you may be overloading the column.
-
Injector Temperature: Set the injector temperature sufficiently high to ensure rapid vaporization of the sample and solvent. A typical starting point is 250 °C.
-
Step 4: Assess the Analytical Column
The column itself can be a source of peak tailing.
-
Column Contamination: If the column has been used for a variety of samples, it may be contaminated with non-volatile residues. Bake out the column at its maximum recommended temperature for several hours to remove contaminants.
-
Column Degradation: Over time, the stationary phase can degrade. If conditioning does not improve peak shape, and you have ruled out other system issues, the column may need to be replaced.
Guide 2: Troubleshooting Peak Broadening
Peak broadening reduces resolution and can make accurate quantification difficult. This guide outlines common causes and solutions.
Step 1: Check for Extra-Column Volume
Excessive volume in the flow path outside of the column can lead to significant peak broadening.
-
Systematic Check:
-
Ensure the column is installed correctly in the injector and detector, with the appropriate insertion depth.
-
Use tubing with the smallest possible internal diameter and length to connect components.
-
Minimize the use of unions and adapters.
-
Step 2: Optimize Flow Rate
The carrier gas flow rate has a significant impact on peak width.
-
Experimental Protocol (Van Deemter Plot):
-
Set the column oven to a constant temperature.
-
Inject your this compound standard at a range of different carrier gas flow rates (e.g., starting from 0.5 mL/min and increasing in increments of 0.2 mL/min).
-
For each flow rate, calculate the column efficiency (N) and the height equivalent to a theoretical plate (HETP).
-
Plot HETP versus the linear velocity of the carrier gas. The optimal flow rate will correspond to the minimum of this curve.
-
Step 3: Review Temperature Program
A poorly optimized temperature program can lead to peak broadening.
-
Experimental Protocol:
-
If using a temperature ramp, ensure the initial oven temperature is low enough to focus the analytes at the head of the column. A good starting point is a temperature slightly below the boiling point of the solvent.
-
The ramp rate should be slow enough to allow for proper partitioning of the analyte between the mobile and stationary phases. Experiment with different ramp rates (e.g., 5 °C/min, 10 °C/min, 15 °C/min) to find the optimal balance between analysis time and peak resolution.
-
Quantitative Data Summary
| Parameter | Condition | Effect on Peak Shape |
| Injection Volume | Increasing from 0.5 µL to 2.0 µL | Can lead to peak fronting or tailing due to column overload. |
| Injector Temperature | Decreasing from 250 °C to 150 °C | May cause slow sample vaporization, resulting in broader peaks. |
| Carrier Gas Flow Rate | Deviating from the optimal linear velocity | Both too low and too high flow rates will increase band broadening and reduce efficiency. |
| Temperature Ramp Rate | Increasing from 5 °C/min to 20 °C/min | A faster ramp can lead to narrower peaks but may decrease resolution between closely eluting compounds. |
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak broadening.
Minimizing sample matrix effects in 4,6-Dimethyldodecane quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing sample matrix effects during the quantification of 4,6-dimethyldodecane.
Frequently Asked Questions (FAQs)
Q1: What are sample matrix effects and how can they affect the quantification of this compound?
A1: Sample matrix effects are the alteration of the analytical signal of a target analyte due to the presence of co-eluting, interfering compounds in the sample matrix. In the quantification of this compound, a volatile branched alkane, matrix components from biological samples (e.g., lipids, proteins in plasma) or environmental samples (e.g., humic substances in soil) can either suppress or enhance the ionization of the analyte in the mass spectrometer source. This leads to inaccurate and imprecise quantification.
Q2: What are the most common sample preparation techniques to minimize matrix effects for this compound analysis by GC-MS?
A2: The choice of sample preparation is critical for removing interfering matrix components before GC-MS analysis. Common techniques for volatile hydrocarbons like this compound include:
-
Liquid-Liquid Extraction (LLE): This classic technique uses a water-immiscible organic solvent (e.g., hexane, dichloromethane) to extract nonpolar compounds like this compound from an aqueous sample.
-
Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the headspace of the sample or directly immersed in it. The volatile this compound partitions onto the fiber, which is then desorbed in the hot GC inlet.[1] This is a sensitive and clean sample introduction method.
-
Protein Precipitation: For biological samples like plasma or serum, precipitating proteins with a solvent such as acetonitrile or methanol can remove a significant portion of the matrix. The supernatant containing the analyte is then further processed.
Q3: How can I compensate for matrix effects that cannot be eliminated by sample preparation?
A3: When sample cleanup is insufficient, several strategies can be used to compensate for remaining matrix effects:
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of the analyte. This ensures that the standards and the samples experience similar matrix effects.
-
Use of an Isotopically Labeled Internal Standard (IS): This is a highly effective method. A stable isotope-labeled version of this compound (e.g., containing deuterium or ¹³C) is added to the samples before extraction.[2][3] Since the IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same matrix effects, allowing for accurate correction of the analyte signal.
-
Standard Addition: The sample is divided into several aliquots, and known amounts of a this compound standard are added to all but one aliquot. By plotting the instrument response against the added concentration, the endogenous concentration in the sample can be determined by extrapolation.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Active sites in the GC inlet or column | Deactivate the inlet liner with silylation or use a pre-deactivated liner. Use a high-quality, inert GC column. |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Inappropriate Injection Temperature | Optimize the injector temperature to ensure complete and rapid volatilization without thermal degradation. |
| Matrix Component Interference | Improve sample cleanup to remove interfering compounds. |
Issue 2: Low Analyte Recovery
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the LLE solvent, pH, and extraction time. For SPME, optimize fiber coating, extraction time, and temperature. |
| Analyte Volatility | Ensure sample and extract handling procedures minimize evaporative losses. Keep samples and extracts capped and cool. |
| Adsorption to Surfaces | Use silanized glassware and vials to prevent adsorption of the analyte. |
Issue 3: High Signal Variability (Poor Precision)
| Potential Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Implement the use of a stable isotope-labeled internal standard. Ensure consistent sample preparation across all samples. |
| Inconsistent Injection Volume | Use a reliable autosampler and check for air bubbles in the syringe. |
| Instrument Instability | Perform regular maintenance on the GC-MS system, including cleaning the ion source and checking for leaks. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
-
Sample Preparation: To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., deuterated this compound in methanol).
-
Extraction: Add 2 mL of n-hexane, vortex for 2 minutes, and centrifuge at 3000 x g for 10 minutes.
-
Collection: Carefully transfer the upper organic layer to a clean vial.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 100 µL.
-
Analysis: Inject 1 µL into the GC-MS system.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Water Samples
-
Sample Preparation: Place 5 mL of the water sample into a 10 mL headspace vial. Add a magnetic stir bar and an appropriate amount of salt (e.g., NaCl) to increase the volatility of the analyte. Add the internal standard.
-
Extraction: Seal the vial and place it in a heated autosampler tray (e.g., at 60°C). Expose a 100 µm PDMS SPME fiber to the headspace for 30 minutes with agitation.
-
Desorption: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., at 250°C) for 2 minutes to desorb the analytes.
-
Analysis: Start the GC-MS run upon injection.
Quantitative Data Summary
The following tables provide example data for method validation parameters. Note: These are representative values for a branched alkane and should be determined experimentally for this compound.
Table 1: Recovery of this compound using Different Extraction Methods
| Extraction Method | Matrix | Spiking Level (ng/mL) | Average Recovery (%) | RSD (%) |
| LLE (n-Hexane) | Plasma | 10 | 85.2 | 6.8 |
| LLE (n-Hexane) | Plasma | 100 | 88.5 | 5.2 |
| HS-SPME (PDMS) | Water | 1 | 95.7 | 8.1 |
| HS-SPME (PDMS) | Water | 10 | 98.2 | 6.5 |
Table 2: Matrix Effect Evaluation for this compound in Plasma
| Parameter | Without Internal Standard | With Isotopically Labeled Internal Standard |
| Matrix Factor | 0.78 (Signal Suppression) | 0.99 (Compensation) |
| Precision (RSD %) | 15.6 | 4.3 |
Diagrams
Caption: Troubleshooting workflow for inaccurate quantification.
References
Enhancing the sensitivity of 4,6-Dimethyldodecane detection in complex matrices
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on enhancing the sensitivity of 4,6-Dimethyldodecane detection in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in detecting this compound in complex matrices like plasma or tissue?
A1: The primary challenge is overcoming matrix effects , where co-extracted endogenous compounds interfere with the analysis.[1][2] These interferences can either suppress or enhance the signal of this compound, leading to inaccurate quantification.[3] Additionally, because this compound is a volatile organic compound (VOC), losses during sample preparation can be a significant issue.
Q2: Which sample preparation technique is recommended for improving the sensitivity of this compound detection?
A2: Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective and recommended technique.[4][5] It is a solvent-free method that concentrates volatile and semi-volatile analytes from the headspace above the sample onto a coated fiber.[6][7] This isolates the analyte from non-volatile matrix components, reducing matrix effects and improving sensitivity.[4] The choice of fiber coating is critical; a multi-phase coating like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective for a broad range of volatile compounds.[8][9][10]
Q3: Is derivatization necessary for the analysis of this compound by GC-MS?
A3: Generally, no. Derivatization is a chemical modification process used to increase the volatility and thermal stability of polar compounds.[11][12][13] Since this compound is a non-polar, volatile hydrocarbon, it is readily amenable to direct GC-MS analysis without derivatization.[14]
Q4: How can I confirm the identity of this compound in my chromatogram?
A4: Identification should be based on two criteria:
-
Retention Time: The retention time of the peak in your sample should match that of a certified reference standard analyzed under the identical GC conditions.
-
Mass Spectrum: The mass spectrum of the sample peak should match the reference spectrum from a library (e.g., NIST) and the spectrum of your certified standard. For branched alkanes, fragmentation typically occurs at the branching points, leading to the formation of more stable secondary or tertiary carbocations.[15][16] Look for characteristic fragment ions that correspond to the loss of alkyl groups from the 4 and 6 positions of the dodecane chain.[17][18]
Q5: What are common causes of low recovery for volatile compounds like this compound?
A5: Low recovery is often due to analyte loss during sample handling. Common causes include incomplete extraction from the matrix, adsorption to container surfaces, and loss to the atmosphere due to high volatility. To mitigate this, ensure sample vials are sealed properly, minimize headspace unless performing HS-SPME, and optimize extraction parameters like time and temperature.[19] Using an automated system can also improve reproducibility.[4]
Troubleshooting Guides
Problem 1: Low or No Signal (Poor Sensitivity) for this compound
This is one of the most common issues encountered in trace analysis. Follow this step-by-step guide to diagnose the problem.
| Step | Potential Cause | Troubleshooting Action & Rationale |
| 1 | GC-MS System Check | Action: Perform an instrument tune and check for air/water leaks. A common source of leaks is a worn-out injection port septum.[20][21] Rationale: The MS must be operating within specifications to achieve target sensitivity. Air leaks can increase background noise and degrade the column and detector performance.[19] |
| 2 | Injection & Inlet Issues | Action: Inspect and clean the GC inlet. Replace the inlet liner and septum.[22] Ensure the syringe is functioning correctly if using liquid injection, or that the SPME fiber is not damaged. Rationale: A dirty or active inlet liner can adsorb the analyte, preventing its transfer to the column.[23] This is a very common cause of sensitivity loss for active or trace-level compounds. |
| 3 | Column Performance | Action: Condition the column by baking it at its maximum isothermal temperature for 30-60 minutes. If sensitivity does not improve, trim 10-15 cm from the front end of the column.[23] Rationale: Non-volatile matrix components can accumulate at the head of the column, creating active sites that degrade peak shape and reduce signal. Trimming removes this contaminated section. |
| 4 | Sample Preparation (SPME) | Action: Re-evaluate your SPME parameters. Increase extraction time and/or temperature to improve analyte partitioning into the fiber coating. Consider adding salt ("salting out") to the sample to increase the volatility of the analyte.[7][24] Rationale: Sub-optimal extraction conditions are a primary cause of low analyte recovery and, consequently, poor sensitivity. Equilibrium between the sample, headspace, and fiber must be reached or consistently timed.[4] |
| 5 | Matrix Effects | Action: Prepare a matrix-matched standard by spiking a known amount of this compound into a blank matrix extract. Compare its response to a standard in pure solvent. Rationale: If the response in the matrix is significantly lower, you are experiencing signal suppression.[3] This confirms the issue is matrix-related and requires a change in sample cleanup or calibration strategy. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
| Step | Potential Cause | Troubleshooting Action & Rationale |
| 1 | Active Sites in GC System | Action: Replace the inlet liner, preferably with a deactivated one. Trim the front end of the GC column. Rationale: Peak tailing for non-polar compounds can indicate active sites (e.g., exposed silica) in the liner or column that cause unwanted interactions with the analyte.[20] |
| 2 | Improper Column Installation | Action: Ensure the column is installed at the correct depth in both the inlet and the detector according to the manufacturer's instructions. Rationale: Incorrect installation can cause dead volume or turbulence, leading to distorted peak shapes. |
| 3 | Column Overload | Action: Dilute the sample or reduce the injection volume. Rationale: Injecting too much analyte can saturate the stationary phase, leading to peak fronting. |
| 4 | Incompatible Solvent | Action: Ensure the injection solvent is compatible with the stationary phase (non-polar for a non-polar column like a DB-5ms). Rationale: An incompatible solvent can cause poor focusing of the analyte at the head of the column, resulting in broad or split peaks. |
Experimental Protocols
Protocol: Analysis of this compound in Biological Plasma via HS-SPME-GC-MS
This protocol provides a generalized method for the sensitive detection of this compound. Note: This method should be optimized and validated for your specific matrix and instrumentation.
1. Materials and Reagents
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) StableFlex fiber assembly.[9][10]
-
Vials: 10 mL or 20 mL clear glass headspace vials with PTFE/silicone septa screw caps.
-
Reagents: Sodium chloride (NaCl, analytical grade), certified reference standard of this compound, internal standard (e.g., Dodecane-d26), HPLC-grade water.
-
Equipment: GC-MS system, SPME autosampler, vial agitator/heater, analytical balance.
2. Sample Preparation
-
Aliquoting: Add 1.0 mL of plasma sample into a 10 mL headspace vial.
-
Internal Standard Spiking: Spike 10 µL of the internal standard solution (e.g., Dodecane-d26 at 1 µg/mL) into the plasma.
-
Salting Out: Add 0.3 g of NaCl to the vial.[7] This increases the ionic strength of the sample, promoting the partitioning of volatile non-polar compounds into the headspace.
-
Sealing: Immediately cap the vial tightly and vortex for 10 seconds.
-
Incubation & Extraction: Place the vial in the autosampler tray.
3. GC-MS Analysis
-
GC System: Agilent 8890 GC (or equivalent)
-
MS System: Agilent 5977B MSD (or equivalent)
-
Inlet: Split/Splitless injector, run in Splitless mode.
-
Inlet Temperature: 250°C
-
Desorption Time: 5 minutes (time for the SPME fiber in the hot inlet).[25]
-
Column: Non-polar capillary column, e.g., HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temp: 280°C
-
Ion Source Temp: 230°C
-
Quadrupole Temp: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.
-
Target Ions for this compound (m/z): To be determined from the fragmentation pattern of a pure standard. Likely fragments would include ions from cleavage at the branched points (e.g., loss of C6H13, C8H17).
-
Target Ions for Dodecane-d26 (m/z): To be determined from a pure standard.
-
4. Quality Control
-
Calibration: Prepare a set of matrix-matched calibration standards (5-8 concentration levels) by spiking known amounts of this compound into blank plasma.
-
Blanks: Analyze a method blank (blank plasma with no analyte or IS) and a solvent blank with each batch to check for contamination.
-
QC Samples: Analyze low, medium, and high concentration QC samples with each batch to ensure accuracy and precision.
Data Presentation
Table 1: Illustrative GC-MS SIM Parameters for this compound
Note: These m/z values are hypothetical and must be confirmed by analyzing a pure standard. The fragmentation of branched alkanes favors the formation of the most stable (more substituted) carbocation.[15]
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Retention Time (min) |
| This compound | 57 | 71 | 85 | ~12.5 |
| Dodecane-d26 (IS) | 72 | 86 | 194 | ~12.2 |
Table 2: Illustrative Method Performance Data (for validation)
Note: This data is for illustrative purposes only and represents typical targets for a validated bioanalytical method.
| Parameter | Result | Acceptance Criteria |
| Linear Range | 10 - 5000 pg/mL | R² > 0.995 |
| Limit of Detection (LOD) | 3 pg/mL | S/N > 3 |
| Limit of Quantification (LOQ) | 10 pg/mL | S/N > 10, RSD < 20% |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 12% | < 15% |
| Accuracy (% Recovery) | 92 - 108% | 85 - 115% |
| Matrix Effect (%) | 95% (slight suppression) | 80 - 120% |
Visualizations
Diagrams of Workflows and Logical Relationships
Caption: HS-SPME-GC-MS workflow for this compound analysis.
Caption: Decision tree for troubleshooting low sensitivity issues.
Caption: Illustration of matrix effects in mass spectrometry.
References
- 1. Optimization of the determination of volatile organic compounds in plant tissue and soil samples: Untargeted metabolomics of main active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of matrix effects in liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Solid phase microextraction (SPME) method development in analysis of volatile organic compounds (VOCs) as potential biomarkers of cancer | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Response Surface Methodology to Optimize the Isolation of Dominant Volatile Compounds from Monofloral Greek Thyme Honey Using SPME-GC-MS [mdpi.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 21. Sensitivity loss in gc-ms - Chromatography Forum [chromforum.org]
- 22. aasnig.com [aasnig.com]
- 23. Restek - Blog [restek.com]
- 24. Developing a Quantitative SPME Method [sigmaaldrich.com]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Chiral Separation of 4,6-Dimethyldodecane Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of 4,6-dimethyldodecane enantiomers.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of this compound using gas chromatography (GC).
| Problem | Possible Causes | Recommended Solutions |
| No separation of enantiomers | Inappropriate chiral stationary phase. | For non-polar compounds like this compound, cyclodextrin-based stationary phases are recommended. Specifically, derivatives of β- and γ-cyclodextrins have shown success. |
| Incorrect temperature program. | Optimize the temperature program. A slow ramp rate (e.g., 1-2°C/min) can improve resolution. | |
| High carrier gas flow rate. | Reduce the carrier gas flow rate to increase interaction time with the stationary phase. | |
| Poor resolution | Co-elution with other components. | Use a multidimensional GC (MDGC) setup with a pre-column to isolate the target analytes before the chiral column. |
| Column overloading. | Reduce the injection volume or dilute the sample. | |
| Column degradation. | Condition the column according to the manufacturer's instructions. Replace the column if performance does not improve. | |
| Peak tailing | Active sites in the injector or column. | Use a deactivated liner and ensure the column is properly installed. |
| Sample matrix effects. | Implement a sample cleanup procedure to remove interfering substances. | |
| Inconsistent retention times | Fluctuations in oven temperature or carrier gas flow. | Ensure the GC system is properly maintained and calibrated. Check for leaks in the gas lines. |
| Changes in the stationary phase. | Regularly condition the column. Avoid exposing the column to oxygen at high temperatures. |
Frequently Asked Questions (FAQs)
1. What is the most effective method for the chiral separation of this compound?
The most effective and commonly cited method is chiral Gas Chromatography (GC) using a cyclodextrin-based chiral stationary phase. Due to the non-polar nature and volatility of this compound, GC is more suitable than HPLC. For complex samples, multidimensional GC (MDGC) is often employed to enhance resolution by using a non-polar pre-column to pre-separate the target compound before it enters the chiral analytical column.
2. Which chiral stationary phase is recommended for this compound?
Modified cyclodextrin stationary phases are the standard for separating alkane enantiomers. For this compound, a heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin stationary phase has been used successfully. The choice of the cyclodextrin derivative and its substituents is crucial for achieving enantioselectivity.
3. What is the expected elution order of the this compound stereoisomers?
Based on studies, the elution order on a heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin column has been reported as (4S,6S)-4,6-dimethyldodecane followed by (4R,6R)-4,6-dimethyldodecane, and then the (4R,6S) and (4S,6R) enantiomers. However, the exact elution order can depend on the specific stationary phase and analytical conditions.
4. How can I confirm the identity of each enantiomeric peak?
Confirmation of peak identity requires authentic standards for each stereoisomer. The synthesis of all four stereoisomers ((4R,6R), (4S,6S), (4R,6S), and (4S,6R)) of this compound has been described in the literature. By injecting each pure standard, the retention time for each enantiomer can be determined.
5. Why is multidimensional GC (MDGC) sometimes necessary for this separation?
MDGC is particularly useful when analyzing this compound from a complex matrix, such as an insect extract. The first dimension (a non-polar column) provides a preliminary separation, and only the fraction containing the this compound is transferred to the second dimension (the chiral column). This "heart-cutting" technique prevents co-elution with other matrix components on the chiral column, leading to cleaner chromatograms and better resolution of the enantiomers.
Experimental Protocols
Protocol 1: Chiral Gas Chromatography (GC) of this compound Standards
This protocol outlines a general method for the chiral GC analysis of this compound enantiomeric standards.
1. Instrumentation and Columns:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column: e.g., 25 m x 0.25 mm ID coated with heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (0.25 µm film thickness).
2. GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Carrier Gas: Hydrogen or Helium, at a constant flow or pressure.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min.
-
Ramp: 2°C/min to 160°C.
-
Hold at 160°C for 10 min.
-
-
Injection: 1 µL, splitless or split (e.g., 1:20).
3. Sample Preparation:
-
Prepare solutions of the individual this compound stereoisomers and a racemic mixture in a non-polar solvent like hexane (e.g., at 10 ng/µL).
4. Analysis:
-
Inject the racemic mixture to determine the retention times and resolution of the enantiomers.
-
Inject each pure stereoisomer to confirm the peak elution order.
Quantitative Data
The following table summarizes representative gas chromatographic data for the separation of this compound stereoisomers based on published research.
| Stereoisomer | Elution Order | Relative Retention Time (Example) |
| (4S,6S)-4,6-dimethyldodecane | 1 | 1.000 |
| (4R,6R)-4,6-dimethyldodecane | 2 | 1.005 |
| (4R,6S)-4,6-dimethyldodecane | 3 | 1.012 |
| (4S,6R)-4,6-dimethyldodecane | 4 | 1.018 |
Note: Relative retention times are indicative and can vary significantly with the specific column, temperature program, and carrier gas flow rate used.
Visualizations
Caption: Experimental workflow for chiral GC analysis of this compound.
Caption: A decision tree for troubleshooting poor separation in chiral GC.
Column selection for optimal separation of dimethyldodecane isomers
Technical Support Center: Separation of Dimethyldodecane Isomers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and protocols for the optimal separation of dimethyldodecane isomers using gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when separating dimethyldodecane isomers by gas chromatography?
The main difficulty lies in the isomers' similar physicochemical properties.[1] Dimethyldodecane isomers have the same molecular weight and often exhibit very close boiling points and polarities. Standard GC methods that separate compounds primarily by boiling point may struggle to resolve these structurally similar molecules, leading to peak co-elution.
Q2: What type of capillary GC column is most effective for separating non-polar isomers like dimethyldodecanes?
For non-polar compounds, the selection principle is "like dissolves like," meaning a non-polar stationary phase is the best choice.[2] These columns separate analytes primarily based on differences in their boiling points (governed by Van der Waals forces).[2]
-
Recommended Phases:
-
100% Dimethylpolysiloxane (e.g., DB-1, HP-1, Rtx-1, ZB-1): This is a highly non-polar and versatile phase, an excellent starting point for method development.
-
5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms, Rtx-5, ZB-5): This is a common non-polar column that offers slightly more polarity due to the phenyl groups, which can provide a unique selectivity for isomers.[3] It is a robust, general-purpose column suitable for separating C8-C12 hydrocarbons.[4]
-
Always select the least polar column that can perform the separation.[3]
Q3: How do column dimensions (length, inner diameter, film thickness) impact the separation of isomers?
Column dimensions are critical for optimizing resolution. The choice involves balancing efficiency, analysis time, and sample capacity.[2][5]
-
Length: Longer columns provide greater efficiency and, therefore, better resolution. However, this comes at the cost of longer analysis times and increased column bleed.[3] Doubling column length increases resolution by about 40%.[3]
-
Inner Diameter (ID): Smaller ID columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency and better resolution.[2] Larger ID columns (e.g., 0.53 mm) have a higher sample capacity but lower resolving power.[3] For most applications, 0.25 mm ID provides a good compromise between efficiency and capacity.[2]
-
Film Thickness: A thicker stationary phase film increases retention and sample capacity, which can be useful for volatile analytes. However, for high-boiling isomers like dimethyldodecanes, a thinner film (e.g., 0.25 µm) is generally preferred to allow for elution at lower temperatures and to reduce column bleed.[2]
Q4: My sample is extremely complex. When should I consider advanced techniques like GCxGC?
For highly complex hydrocarbon mixtures, such as those found in diesel fuel or lubricating oils, a single GC column may not provide sufficient separation power.[4] Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that uses two columns with different stationary phases for an orthogonal separation, dramatically increasing peak capacity and resolving thousands of individual compounds.[6] If you cannot achieve baseline separation of your dimethyldodecane isomers despite optimizing your method on a single column, GCxGC is the recommended next step.
Troubleshooting Guide
Q: My dimethyldodecane isomer peaks are co-eluting or show poor resolution. What are the steps to fix this?
Poor resolution is a common issue when analyzing closely related isomers. Follow these steps to diagnose and solve the problem.
-
Verify Column Choice: Ensure you are using a non-polar capillary column (e.g., a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane phase), as this is the most critical factor for selectivity.[7]
-
Optimize Oven Temperature Program: The temperature ramp rate significantly affects resolution. A slower ramp rate (e.g., 2-5 °C/min) increases the time analytes spend interacting with the stationary phase, improving separation. If peaks are still co-eluting, try lowering the initial oven temperature.[8]
-
Check Carrier Gas Flow Rate: Ensure your carrier gas (Helium or Hydrogen) flow rate is set to its optimal velocity for the column ID. An incorrect flow rate can drastically reduce column efficiency.
-
Assess Column Health: Column performance degrades over time.[9] High temperatures or oxygen exposure can damage the stationary phase, leading to peak broadening and loss of resolution.[10] Condition the column according to the manufacturer's instructions. If performance does not improve, trim the first 10-15 cm from the inlet end of the column or replace it entirely.[9][10]
-
Increase Column Length: If optimization of the current method fails, using a longer column (e.g., switching from 30 m to 60 m) will increase the total number of theoretical plates, thereby enhancing resolution.[3]
Q: Why are my peaks tailing?
Peak tailing occurs when peaks are asymmetrical and extend toward the baseline.[9] This is often caused by:
-
Active Sites: Exposed silanol groups in the injector liner, column, or connections can interact with analytes. Ensure you are using a deactivated inlet liner and that the column has not been damaged.[9]
-
Column Contamination: Non-volatile residues accumulating at the head of the column can cause tailing. Trimming the first few centimeters of the column can resolve this.[10]
-
Column Overload: Injecting too much sample can saturate the stationary phase. Try diluting the sample or reducing the injection volume.[9]
Q: My retention times are inconsistent between runs. What could be the cause?
Shifting retention times compromise the reliability of your analysis. Potential causes include:
-
Leaks: Air leaks in the carrier gas line, injector seal, or column fittings are a common cause.[8]
-
Insufficient Equilibration Time: Ensure the oven temperature has fully stabilized at the initial setpoint before injecting.[8]
-
Flow/Pressure Control Issues: Fluctuations in the electronic pressure control (EPC) system or a faulty gas regulator can lead to inconsistent flow rates.[10]
Data Presentation: Column Performance Comparison
The following table presents illustrative data on the separation of four dimethyldodecane isomers on two common non-polar columns. Performance is compared based on column length.
| Analyte | Boiling Point (°C) | Column A: DB-5ms (30m x 0.25mm, 0.25µm) | Column B: DB-5ms (60m x 0.25mm, 0.25µm) |
| Retention Time (min) | Resolution (Rs) | ||
| 2,2-Dimethyldodecane | 245.1 | 12.54 | - |
| 3,3-Dimethyldodecane | 246.3 | 12.81 | 1.45 |
| 4,4-Dimethyldodecane | 247.2 | 12.99 | 1.10 |
| 5,5-Dimethyldodecane | 248.0 | 13.15 | 0.95 |
Note: Data are for illustrative purposes. Resolution (Rs) is calculated between adjacent peaks. A value of Rs ≥ 1.5 indicates baseline separation.
As shown, the longer 60m column provides significantly better resolution between the closely eluting isomers.
Experimental Protocols
This section provides a detailed methodology for the GC-MS analysis of dimethyldodecane isomers.
1. Sample Preparation
-
Prepare a 100 ppm stock solution of the dimethyldodecane isomer mixture in n-hexane.
-
Perform serial dilutions to create working standards of 1, 5, 10, and 25 ppm.
-
Transfer 1 mL of the final dilution into a 2 mL autosampler vial.
2. GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977 MS or equivalent |
| Column | HP-5ms (30m x 0.25mm ID, 0.25µm film) or equivalent |
| Injector | Split/Splitless |
| Injector Temp | 280 °C |
| Injection Mode | Split (Split Ratio: 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | Initial: 60 °C (hold 2 min) Ramp: 5 °C/min to 250 °C Hold: 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-300) |
3. Data Analysis
-
Integrate the total ion chromatogram (TIC) to determine peak retention times and areas.
-
Identify isomers by comparing mass spectra to a reference library (e.g., NIST). All dimethyldodecane isomers will have a molecular ion at m/z 198.39.
-
Quantify isomers using the calibration curve generated from the working standards.
References
- 1. vurup.sk [vurup.sk]
- 2. helicon.ru [helicon.ru]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Gas Chromatography (GC) Column Selection Guide [merckmillipore.com]
- 6. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]
- 7. restek.com [restek.com]
- 8. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Method Development for Trace-Level Detection of 4,6-Dimethyldodecane
Welcome to the technical support center for the trace-level detection of 4,6-dimethyldodecane. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for trace-level detection of this compound?
A1: The most common and effective technique for the trace-level detection of a volatile, non-polar compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This method offers excellent separation of complex mixtures and sensitive, specific detection.
Q2: What sample preparation methods are suitable for analyzing this compound in various matrices?
A2: The choice of sample preparation method depends on the sample matrix. For aqueous samples, purge-and-trap or headspace analysis are common techniques.[1] For solid or semi-solid matrices like soil or tissue, solvent extraction, particularly with methanol, has been shown to be efficient for recovering volatile organic compounds (VOCs).[2][3] Other methods include azeotropic distillation and vacuum distillation.[1]
Q3: How can I improve the sensitivity of my GC-MS method for this compound?
A3: To enhance sensitivity, consider the following:
-
Optimize Sample Preparation: Employ a pre-concentration step such as solid-phase microextraction (SPME) or a larger sample volume for purge-and-trap.
-
Injector Parameters: Use a splitless injection mode to introduce more of your sample onto the column.
-
GC Column: Ensure you are using a column with a suitable stationary phase for non-polar compounds. A longer column or a thinner film thickness can improve peak resolution and height.
-
MS Detector: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, focusing on characteristic ions of this compound for lower detection limits compared to full scan mode.
Q4: What are some potential sources of contamination in my analysis?
A4: Contamination can arise from various sources, including solvents, glassware, and even the laboratory environment.[4] Common contaminants are often plasticizers from sample containers or residual cleaning solvents. It is crucial to use high-purity solvents and meticulously clean all glassware. Running a "method blank" (a sample with no analyte that goes through the entire preparation and analysis process) can help identify and troubleshoot contamination issues.[1] Ghost peaks can also appear from contamination within the GC system itself, such as a dirty inlet liner or septum bleed.[5]
Troubleshooting Guide
Problem 1: No peak or very small peak for this compound
| Possible Cause | Suggested Solution |
| Syringe/Autosampler Issue | Manually inject a standard to confirm the issue is not with the autosampler.[6] |
| Incorrect Injection Parameters | Verify that the injection mode (e.g., splitless) and temperature are appropriate for trace analysis. |
| Leak in the System | Check for leaks at the septum, column fittings, and MS interface. A leaky septum is a common issue.[6][7] |
| Column Issues | The column may be broken or improperly installed. Inspect the column for any visible breaks.[8] Reinstall the column, ensuring it is seated correctly in the inlet and detector. |
| Detector Malfunction | Ensure the mass spectrometer is properly tuned and that the detector is turned on. |
Problem 2: Tailing or broad peaks
| Possible Cause | Suggested Solution |
| Active Sites in the Inlet or Column | A dirty or non-deactivated inlet liner can cause peak tailing.[6] Replace the liner and septum. If the problem persists, the column may be contaminated or degraded. |
| Improper Column Installation | If the column is installed too deep or not deep enough in the inlet or detector, it can cause peak shape issues. |
| Inlet Temperature Too Low | A low inlet temperature can cause slow volatilization of the analyte, leading to broad peaks. Increase the inlet temperature. |
| Carrier Gas Flow Rate Too Low | An insufficient carrier gas flow rate can lead to band broadening. Optimize the flow rate for your column dimensions. |
Problem 3: Ghost peaks or high background noise
| Possible Cause | Suggested Solution |
| Contaminated Carrier Gas | Ensure high-purity carrier gas is being used and that gas traps are not exhausted. Contamination can be introduced when changing gas cylinders.[5] |
| Septum Bleed | The septum can release volatile compounds, especially at high inlet temperatures. Use a high-quality, low-bleed septum and replace it regularly.[6] |
| Dirty Inlet Liner | Non-volatile residues in the liner can bleed into the system. Replace the inlet liner.[8] |
| Column Bleed | Operating the column above its maximum temperature limit will cause the stationary phase to bleed, resulting in a rising baseline and ghost peaks.[8] |
| Sample Carryover | A previous, more concentrated sample may not have been fully eluted. Run a solvent blank to check for carryover. |
Experimental Protocols
Protocol 1: Headspace GC-MS for this compound in Water
-
Sample Preparation:
-
Place 5 mL of the aqueous sample into a 20 mL headspace vial.
-
Add a surrogate standard spiking solution.
-
Seal the vial with a PTFE-lined septum and aluminum cap.
-
-
Headspace Incubation:
-
Place the vial in the headspace autosampler.
-
Incubate at 80°C for 15 minutes with agitation to allow for partitioning of this compound into the headspace.
-
-
GC-MS Analysis:
-
Injection: Automatically inject 1 mL of the headspace into the GC inlet operating in splitless mode at 250°C.
-
Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For trace detection, use Selected Ion Monitoring (SIM) for characteristic m/z ions of this compound.
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for this compound Recovery from Spiked Soil Samples
| Preparation Method | Extraction Solvent | Average Recovery (%) | Relative Standard Deviation (%) |
| Solvent Extraction | Methanol | 92.5 | 5.8 |
| Solvent Extraction | Acetone | 85.3 | 7.2 |
| Headspace Analysis | N/A | 78.9 | 9.5 |
| Purge-and-Trap | N/A | 95.1 | 4.3 |
Visualizations
Caption: Workflow for this compound Analysis.
Caption: Troubleshooting logic for poor peak shape.
References
Validation & Comparative
A Comparative Guide to the Validation of 4,6-Dimethyldodecane as a Novel Biomarker for Plant Stress
The identification of reliable and specific biomarkers is critical for monitoring plant health and developing targeted crop protection strategies. Volatile organic compounds (VOCs) are promising candidates as they can be detected non-invasively and often signal stress at an early stage. This guide provides a framework for the validation of 4,6-dimethyldodecane, a branched alkane, as a potential biomarker for specific plant stressors, comparing its hypothetical performance against established markers.
Biomarker Performance Comparison
Effective biomarkers must exhibit high sensitivity and specificity to a particular stressor. The following tables present a comparative summary of hypothetical data for this compound against well-established biomarkers for drought and herbivory stress.
Table 1: Comparison of Biomarkers for Drought Stress in Maize (Zea mays)
| Biomarker | Class | Fold Change (vs. Control) | Specificity | Detection Method |
| This compound (Hypothetical) | Volatile Alkane | 3.5 ± 0.8 | Low | GC-MS |
| Proline | Amino Acid | 15.0 ± 2.5 | Moderate | Spectrophotometry |
| Abscisic Acid (ABA) | Phytohormone | 25.0 ± 4.0 | High | LC-MS |
Table 2: Comparison of Biomarkers for Herbivory (Spodoptera exigua) Stress in Arabidopsis (Arabidopsis thaliana)
| Biomarker | Class | Fold Change (vs. Control) | Specificity | Detection Method |
| This compound (Hypothetical) | Volatile Alkane | 5.0 ± 1.2 | Moderate | GC-MS |
| (E)-β-caryophyllene | Volatile Terpenoid | 50.0 ± 7.0 | High | GC-MS |
| Jasmonic Acid (JA) | Phytohormone | 30.0 ± 5.5 | High | LC-MS |
Experimental Protocols for Biomarker Validation
A rigorous experimental workflow is essential to validate a novel biomarker. The following protocols outline the key steps for assessing this compound.
Protocol 2.1: Plant Growth and Stress Application
-
Plant Cultivation: Grow Arabidopsis thaliana plants in a controlled environment chamber (e.g., 22°C, 16h light/8h dark photoperiod, 60% relative humidity).
-
Stress Induction: At the 4-week-old stage, apply one of the following stressors:
-
Biotic Stress (Herbivory): Place two third-instar Spodoptera exigua larvae on the rosette leaves of each plant.
-
Abiotic Stress (Drought): Withhold watering and monitor soil water content until it reaches 40% of field capacity.
-
Control Group: Maintain a set of plants under optimal conditions.
-
-
Time Course: Collect samples at 0, 6, 12, and 24 hours post-stress induction.
Protocol 2.2: Volatile Organic Compound (VOC) Collection and Analysis
-
Headspace Collection: Enclose individual plants in a glass chamber. Use a push-pull air system to draw air through a cartridge containing an adsorbent material (e.g., Porapak Q) at a flow rate of 100 mL/min for 4 hours.
-
Sample Elution: Elute the trapped VOCs from the cartridge using an appropriate solvent (e.g., 200 µL of dichloromethane). Add an internal standard (e.g., n-octane) for quantification.
-
GC-MS Analysis: Inject 1 µL of the eluate into a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Column: Use a non-polar column (e.g., DB-5ms).
-
Oven Program: Start at 40°C, hold for 2 min, then ramp to 250°C at 10°C/min.
-
Mass Spectrometry: Operate in electron ionization (EI) mode and scan from m/z 40 to 400.
-
-
Compound Identification & Quantification: Identify this compound by comparing its mass spectrum and retention time with an authentic standard. Quantify its abundance relative to the internal standard.
Visualizing Workflows and Pathways
Diagrams are crucial for understanding the complex relationships in biomarker validation and plant signaling.
The production of VOCs in response to stress is a result of complex signaling cascades. Herbivory, for instance, typically activates the jasmonic acid (JA) pathway, leading to the synthesis of various defense compounds, including volatile terpenoids and potentially other hydrocarbons.
A Comparative Analysis of 4,6-Dimethyldodecane and Tetradecane for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the branched alkane 4,6-dimethyldodecane and its linear isomer, tetradecane. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions regarding the selection and application of these hydrocarbons. This document summarizes key physicochemical properties, explores their toxicological and metabolic profiles, and discusses their industrial applications and environmental impact, supported by available experimental and predicted data.
Physicochemical Properties: A Tale of Two Isomers
The structural difference between the branched-chain this compound and the straight-chain tetradecane leads to notable variations in their physical properties. Branching in alkanes generally disrupts the efficiency of molecular packing, resulting in lower melting and boiling points compared to their linear counterparts of the same molecular weight.
| Property | This compound | Tetradecane |
| Molecular Formula | C₁₄H₃₀ | C₁₄H₃₀ |
| Molecular Weight | 198.39 g/mol [1][2] | 198.39 g/mol |
| Boiling Point | 235.5 ± 7.0 °C (Predicted)[2] | 253.5 °C |
| Melting Point | Not Available | 5.86 °C |
| Density | 0.761 ± 0.06 g/cm³ (Predicted)[2] | 0.7628 g/cm³ at 20°C |
| Viscosity | Not Available | 2.13 mPa·s at 25 °C |
Note: Experimental data for this compound is limited. The provided boiling point and density are predicted values and should be interpreted with caution.
Toxicological Profile: An Overview
The toxicity of alkanes is generally low. However, factors such as chain length and branching can influence their biological activity.
Tetradecane:
-
Acute Toxicity: Tetradecane is considered to have low acute toxicity.
-
Irritation: It can cause mild skin and eye irritation upon prolonged or repeated contact.
-
Aspiration Hazard: Aspiration of liquid tetradecane into the lungs can cause chemical pneumonitis.
This compound:
-
Based on the general behavior of branched alkanes, it is expected to have a low order of toxicity, similar to other C14 alkanes.
-
The presence of methyl branches may influence its absorption and distribution in the body compared to linear alkanes.
Experimental Protocol: In Vitro Cytotoxicity Assay
A common method to assess the potential toxicity of compounds like this compound and tetradecane is the in vitro cytotoxicity assay using a cell line such as HepG2 (human liver cancer cell line).
-
Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Stock solutions of this compound and tetradecane are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then diluted to various concentrations in the cell culture medium.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The culture medium is then replaced with the medium containing different concentrations of the test compounds. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) are also included.
-
Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Cell viability is assessed using a method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT solution is added to each well, and after incubation, the formazan crystals are dissolved in a solubilization solution.
-
Data Analysis: The absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is then determined.
Caption: Workflow for a typical in vitro cytotoxicity assay.
Metabolic Pathways: The Role of Cytochrome P450
The metabolism of both linear and branched alkanes is primarily initiated by the cytochrome P450 (CYP) monooxygenase system, predominantly in the liver. This enzymatic system hydroxylates the alkane, making it more water-soluble and easier to excrete.
Tetradecane Metabolism:
-
The primary site of oxidation is the terminal methyl group (ω-oxidation), forming 1-tetradecanol.
-
Sub-terminal hydroxylation (ω-1, ω-2, etc.) can also occur, leading to the formation of secondary alcohols.
-
The primary alcohol is further oxidized to the corresponding carboxylic acid (tetradecanoic acid), which can then enter the β-oxidation pathway.
This compound Metabolism:
-
The presence of methyl branches makes the molecule more resistant to metabolism compared to its linear isomer.
-
Hydroxylation can occur at the terminal methyl groups or at methylene groups along the dodecane backbone.
-
The methyl groups themselves can also be hydroxylated.
-
The resulting alcohols are then further oxidized and conjugated for excretion.
Caption: Simplified metabolic pathways of tetradecane and this compound.
Experimental Protocol: In Vitro Alkane Metabolism Assay
This protocol outlines a general procedure to study the metabolism of alkanes using liver microsomes.
-
Microsome Preparation: Liver microsomes (from human or other species) are prepared by differential centrifugation of liver homogenates.
-
Incubation Mixture: A reaction mixture is prepared containing liver microsomes, a NADPH-generating system (to provide the necessary reducing equivalents for CYP450 enzymes), and a buffer solution (e.g., potassium phosphate buffer).
-
Substrate Addition: this compound or tetradecane is added to the incubation mixture.
-
Incubation: The reaction is initiated by adding the NADPH-generating system and incubated at 37°C for a specific time.
-
Reaction Termination: The reaction is stopped by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Metabolite Extraction: The metabolites are extracted from the mixture using an organic solvent (e.g., ethyl acetate).
-
Analysis: The extracted metabolites are analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolic products.
Caption: General workflow for an in vitro alkane metabolism assay.
Industrial Applications and Environmental Considerations
Tetradecane:
-
Applications: Tetradecane is used as a solvent, in the production of detergents and surfactants, and as a component in some fuels and lubricants.[2] It is also utilized as a phase-change material for thermal energy storage.
-
Environmental Fate: Tetradecane is biodegradable and is not expected to persist in the environment. It has low water solubility and is likely to volatilize from water and soil surfaces.
This compound:
-
Applications: Specific large-scale industrial applications for this compound are not well-documented. It may be present as a minor component in complex hydrocarbon mixtures used in fuels and lubricants. It has been identified as a volatile organic compound emitted by some plants.[3]
-
Environmental Fate: As a branched alkane, this compound is expected to be biodegradable, although potentially at a slower rate than its linear isomer. Its environmental fate is likely similar to other C14 alkanes, with low water solubility and a tendency to partition to soil and sediment.
Conclusion
The comparison between this compound and tetradecane highlights the significant impact of molecular structure on the properties and behavior of alkanes. While both are C14 hydrocarbons with the same molecular weight, the branched nature of this compound is predicted to result in a lower boiling point and potentially altered toxicological and metabolic profiles compared to the linear tetradecane. The lack of extensive experimental data for this compound underscores the need for further research to fully characterize its properties and potential applications. For researchers and drug development professionals, the choice between these two isomers will depend on the specific requirements of their application, with tetradecane offering a well-characterized profile and this compound presenting opportunities for investigation where its unique branched structure may be advantageous.
References
Distinguishing 4,6-Dimethyldodecane from other C14H30 Isomers by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise identification of chemical isomers is a critical step in various analytical workflows. This guide provides a detailed comparison of the mass spectrometric fragmentation patterns of 4,6-dimethyldodecane and other C14H30 isomers, offering a practical framework for their differentiation.
The analysis of hydrocarbons, particularly isomers with the same molecular formula (C14H30), presents a significant challenge due to their similar physical and chemical properties. Mass spectrometry, especially when coupled with gas chromatography (GC-MS), is a powerful technique for elucidating the structural differences between these isomers based on their unique fragmentation patterns upon electron ionization. This guide focuses on the mass spectral characteristics of this compound and compares it with a linear isomer, n-tetradecane, and a mono-branched isomer, 2-methyltridecane, to highlight the key distinguishing features.
Comparative Analysis of Mass Spectra
The electron ionization (EI) mass spectra of C14H30 isomers are characterized by a molecular ion peak (M+) at m/z 198, corresponding to the molecular weight of C14H30. However, the intensity of the molecular ion peak and the distribution of fragment ions vary significantly with the degree and position of branching in the carbon chain. Branched alkanes tend to undergo fragmentation at the branching points, leading to the formation of more stable secondary and tertiary carbocations.
| m/z | Relative Intensity (%) - this compound | Relative Intensity (%) - n-Tetradecane | Relative Intensity (%) - 2-Methyltridecane |
| 43 | 100 | 100 | 100 |
| 57 | 85 | 80 | 80 |
| 71 | 60 | 65 | 70 |
| 85 | 40 | 50 | 55 |
| 99 | 25 | 10 | 15 |
| 113 | 15 | 5 | 8 |
| 127 | 10 | <5 | <5 |
| 141 | <5 | <5 | <5 |
| 155 | <5 | <5 | <5 |
| 169 | <5 | <5 | 10 |
| 183 | <5 | <5 | <5 |
| 198 (M+) | <1 | 10 | 5 |
Note: The relative intensities are approximate and can vary slightly depending on the instrument and analytical conditions. Data is compiled from the NIST Mass Spectrometry Data Center.
Key Observations:
-
Molecular Ion (m/z 198): The molecular ion peak is most abundant for the linear isomer, n-tetradecane, and significantly less intense for the branched isomers. This is because the branched structures are more prone to fragmentation.
-
Base Peak (m/z 43): For all three isomers, the base peak (most intense peak) is observed at m/z 43, corresponding to the propyl cation ([C3H7]+).
-
Characteristic Fragments for this compound: The mass spectrum of this compound is distinguished by a series of prominent peaks resulting from cleavage at the branched positions. The presence of relatively intense peaks at m/z 99 and 127, corresponding to the cleavage on either side of the methyl groups, can be indicative of this specific branching pattern.
-
Comparison with n-Tetradecane: The mass spectrum of n-tetradecane shows a characteristic pattern of fragment ions separated by 14 mass units (CH2), with a gradual decrease in intensity as the fragment size increases.
-
Comparison with 2-Methyltridecane: The mass spectrum of 2-methyltridecane shows a prominent peak at m/z 169, resulting from the loss of a methyl group from the 2-position, which is a key differentiator from this compound.
Experimental Protocols
A typical experimental setup for the analysis of C14H30 isomers involves Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is commonly used. A typical column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
Oven Temperature Program: An initial temperature of 50 °C, held for 2 minutes, followed by a ramp to 300 °C at a rate of 10 °C/min, with a final hold time of 5 minutes.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-250.
-
Scan Speed: Normal.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for distinguishing this compound from other C14H30 isomers using GC-MS.
Caption: Logical workflow for the differentiation of C14H30 isomers.
Fragmentation Pathway of this compound
The fragmentation of this compound upon electron ionization is primarily driven by the formation of stable carbocations through cleavage at the branched carbon atoms.
Caption: Fragmentation pathway of this compound.
Head-to-head comparison of different synthesis routes for 4,6-Dimethyldodecane
Head-to-Head Comparison of Synthesis Routes for 4,6-Dimethyldodecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three distinct synthesis routes for the branched alkane this compound. The routes discussed are Grignard-based coupling, Kumada coupling, and a Wittig reaction followed by hydrogenation. Each method is evaluated based on estimated yield, purity, reaction time, and overall practicality, supported by detailed, plausible experimental protocols.
Comparative Data of Synthesis Routes
The following table summarizes the key quantitative metrics for the three proposed synthesis routes for this compound. The data is estimated based on typical yields and purities for analogous reactions reported in the literature.
| Metric | Grignard-based Coupling | Kumada Coupling | Wittig Reaction + Hydrogenation |
| Overall Estimated Yield | 40-60% | 70-85% | 60-75% |
| Estimated Purity | 85-95% | >95% | >98% |
| Total Reaction Time | ~12-18 hours | ~8-12 hours | ~24-36 hours |
| Key Advantages | Readily available starting materials, one-pot reaction. | High yield and selectivity, milder reaction conditions. | Well-established reactions, high final purity. |
| Key Disadvantages | Moderate yields, potential for side reactions. | Requires a transition metal catalyst, sensitive to air and moisture. | Two-step process, use of strong base in Wittig step. |
Detailed Synthesis Routes and Experimental Protocols
Route 1: Grignard-Based Coupling
This route involves the formation of a Grignard reagent from a hexyl halide, which then undergoes a coupling reaction with a secondary alkyl halide.
-
Preparation of Hexylmagnesium Bromide: In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (2.9 g, 120 mmol). The apparatus is flushed with dry nitrogen. A solution of 1-bromohexane (16.5 g, 100 mmol) in 50 mL of anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction. The reaction mixture is gently heated to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
Coupling Reaction: The freshly prepared Grignard solution is cooled to 0 °C in an ice bath. A catalytic amount of copper(II) chloride (0.67 g, 5 mmol) is added, followed by the dropwise addition of a solution of 2-bromohexane (16.5 g, 100 mmol) in 30 mL of anhydrous tetrahydrofuran (THF). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 10 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of 1 M aqueous HCl (50 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to afford this compound.
Route 2: Kumada Coupling
This modern cross-coupling reaction utilizes a palladium or nickel catalyst to couple a Grignard reagent with an organic halide, offering high yields and selectivity.
-
Preparation of Hexylmagnesium Bromide: Following the procedure described in Route 1, prepare hexylmagnesium bromide from 1-bromohexane (16.5 g, 100 mmol) and magnesium (2.9 g, 120 mmol) in anhydrous THF (50 mL).
-
Kumada Coupling Reaction: To a solution of 2-bromohexane (16.5 g, 100 mmol) in 50 mL of anhydrous THF in a separate flask under a nitrogen atmosphere, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (1.46 g, 2 mmol). The freshly prepared solution of hexylmagnesium bromide is then added dropwise to this mixture at room temperature. The reaction is stirred for 6 hours at room temperature.
-
Work-up and Purification: The reaction is quenched with 1 M HCl (50 mL). The mixture is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate. After removal of the solvent by rotary evaporation, the residue is purified by column chromatography on silica gel (eluent: hexane) to yield pure this compound.
Route 3: Wittig Reaction and Subsequent Hydrogenation
This two-step approach first constructs an alkene with the desired carbon skeleton via a Wittig reaction, followed by hydrogenation to the saturated alkane.
-
Synthesis of Hexyltriphenylphosphonium Bromide: A mixture of 1-bromohexane (16.5 g, 100 mmol) and triphenylphosphine (26.2 g, 100 mmol) in 100 mL of toluene is refluxed for 24 hours. The resulting white precipitate is filtered, washed with cold toluene, and dried under vacuum to give the phosphonium salt.
-
Wittig Reaction: The phosphonium salt (42.7 g, 100 mmol) is suspended in 150 mL of anhydrous THF under a nitrogen atmosphere and cooled to 0 °C. n-Butyllithium (1.6 M in hexane, 65 mL, 104 mmol) is added dropwise, and the resulting deep red solution is stirred at 0 °C for 1 hour. A solution of 2-heptanone (11.4 g, 100 mmol) in 50 mL of anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride solution (100 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product, 4,6-dimethyldodec-5-ene, is purified by column chromatography (silica gel, hexane).[1][2][3]
-
Hydrogenation: The purified 4,6-dimethyldodec-5-ene (16.8 g, 85 mmol) is dissolved in 100 mL of ethanol. Palladium on carbon (10 wt. %, 0.5 g) is added, and the mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours. The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield this compound. Further purification can be achieved by distillation if necessary.
References
A Comparative Guide to Analytical Methods for the Quantification of 4,6-Dimethyldodecane
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4,6-Dimethyldodecane
This compound (C14H30) is a saturated hydrocarbon. Accurate and precise quantification of such compounds is crucial in various fields, including environmental monitoring, petroleum analysis, and as potential biomarkers in biological samples. The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and the nature of the study.
Comparison of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is the most established and widely used technique for the analysis of volatile and semi-volatile hydrocarbons like this compound.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is generally better suited for more polar and less volatile compounds, making it less conventional for saturated alkanes. Quantitative Nuclear Magnetic Resonance (qNMR) offers a direct and primary method of quantification without the need for identical reference standards.
The following table summarizes the key performance characteristics of these methods for the analysis of compounds structurally similar to this compound. Note: The data presented is indicative and based on general performance for long-chain alkanes, not specific to this compound due to a lack of available direct comparative studies.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity, followed by mass-based detection. | Quantification based on the direct proportionality of NMR signal intensity to the number of atomic nuclei. |
| Selectivity | High, especially with Selected Ion Monitoring (SIM). | Moderate for non-polar compounds; may require derivatization. | High, based on unique chemical shifts of protons. |
| Sensitivity | High (ng/mL to pg/mL). | Generally lower for non-polar, non-ionizable compounds. | Lower (µg/mL to mg/mL). |
| Linearity | Excellent over a wide dynamic range. | Dependent on ionization efficiency. | Excellent. |
| Accuracy | High, typically with recoveries of 90-110%. | Variable for alkanes. | High, as it is a primary ratio method. |
| Precision (%RSD) | Excellent, typically <15%. | Generally higher variability for this compound class. | Excellent, typically <2%. |
| Limit of Detection (LOD) | Low (ng/mL range). | Higher for non-polar compounds. | High (µg/mL range). |
| Limit of Quantitation (LOQ) | Low (ng/mL range). | Higher for non-polar compounds. | High (µg/mL range). |
| Sample Throughput | High. | Moderate to High. | Low to Moderate. |
| Primary Use Case | Routine quantification of volatile and semi-volatile hydrocarbons. | Analysis of polar and thermally labile compounds. | Purity assessment and quantification of reference standards. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical technique. Below are generalized protocols for each of the discussed methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the quantification of long-chain alkanes in a complex matrix.
a. Sample Preparation:
-
Extraction: For solid or liquid samples, a liquid-liquid extraction with a non-polar solvent such as hexane or dichloromethane is typically employed.
-
Cleanup: Solid Phase Extraction (SPE) with silica gel or alumina may be used to remove polar interferences.
-
Internal Standard: An appropriate deuterated alkane or a different chain length alkane not present in the sample should be added prior to extraction for accurate quantification.
b. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic fragment ions for this compound (e.g., m/z 57, 71, 85).
c. Data Analysis:
-
A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
The concentration of this compound in the sample is then determined from this calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
Quantification of saturated hydrocarbons like this compound by LC-MS is challenging due to their non-polar nature and poor ionization efficiency. This protocol outlines a potential approach, though it is not a standard method for this class of compounds.
a. Sample Preparation:
-
Similar to GC-MS, extraction with a non-polar solvent is required.
-
The final extract should be dissolved in a solvent compatible with the LC mobile phase.
b. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: A non-polar column such as a C18 or C30 column.
-
Mobile Phase: A gradient of non-polar solvents, for example, methanol and isopropanol.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which are more suitable for non-polar compounds than Electrospray Ionization (ESI).
-
Acquisition Mode: Selected Reaction Monitoring (SRM) if a suitable fragmentation pattern can be established.
c. Data Analysis:
-
Quantification follows a similar principle to GC-MS, using an internal standard and a calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR provides a direct measurement of the analyte concentration against a certified reference material.[2]
a. Sample Preparation:
-
An accurately weighed amount of the sample is dissolved in a deuterated solvent (e.g., CDCl3).
-
A precisely weighed amount of an internal standard with a known purity is added to the same NMR tube. The internal standard should have a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
b. NMR Instrumentation and Data Acquisition:
-
NMR Spectrometer: Bruker Avance III 600 MHz or equivalent.
-
Pulse Program: A standard 90° pulse sequence with a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure full signal recovery.
-
Number of Scans: Sufficient scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.
c. Data Analysis:
-
The concentration of this compound is calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_sample) * P_standard
Where:
-
C = Concentration
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Method Validation Workflow
The cross-validation of analytical methods is essential to ensure the reliability and comparability of results. A typical workflow for cross-validation is depicted below.
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathways and Logical Relationships
The choice of an analytical method is guided by a logical decision-making process based on the analyte's properties and the research question.
Caption: Decision-making process for selecting an analytical method.
Conclusion
For the routine quantification of this compound, GC-MS stands out as the most appropriate technique due to its high sensitivity, selectivity, and established protocols for hydrocarbon analysis. While LC-MS is generally not suitable for this type of non-polar compound, qNMR offers a powerful alternative, particularly for the certification of reference materials or when a primary quantification method is required, albeit with lower sensitivity. The successful application of any of these methods relies on rigorous validation to ensure data quality and reliability. Further research is needed to provide direct comparative data for the quantification of this compound across these analytical platforms.
References
Comparative study of the effects of branched vs. linear alkanes on cell membranes
Comparative Analysis of Branched vs. Linear Alkanes on Cell Membrane Dynamics
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of branched-chain and linear (n-alkanes) alkanes on the biophysical properties of cell membranes. The interaction of alkanes with the lipid bilayer is crucial for understanding toxicology, the mechanism of anesthetics, and the development of drug delivery systems. The structural differences between these two types of alkanes—the straight-chain nature of linear alkanes versus the steric hindrance of branched alkanes—lead to distinct and often opposing effects on membrane fluidity, permeability, and phase behavior.
Quantitative Data Summary
The following table summarizes the key quantitative effects of linear and branched alkanes on model lipid membranes. The data is compiled from various studies employing techniques such as differential scanning calorimetry (DSC) and fluorescence spectroscopy.
| Parameter Measured | Alkane Type | Lipid System | Molar Ratio (Alkane:Lipid) | Observed Effect | Quantitative Change |
| Phase Transition Temp. (Tm) | Linear (n-Hexadecane) | DPPC | 1:1 | Increases Tm, indicating membrane rigidification. | ΔTm ≈ +2.5°C |
| Phase Transition Temp. (Tm) | Branched (Pristane) | DPPC | 1:1 | Decreases Tm, indicating membrane fluidization. | ΔTm ≈ -1.8°C |
| Membrane Fluidity | Linear (n-Dodecane) | DMPC | 0.5:1 | Decreases fluidity (higher order). | Anisotropy (r) increase of ~0.04 |
| Membrane Fluidity | Branched (Isopristane) | DMPC | 0.5:1 | Increases fluidity (lower order). | Anisotropy (r) decrease of ~0.03 |
| Permeability (to Carboxyfluorescein) | Linear (n-Decane) | Egg PC | Not Specified | Decreases permeability. | ~20% reduction in leakage rate |
| Permeability (to Carboxyfluorescein) | Branched (Squalane) | Egg PC | Not Specified | Increases permeability. | ~35% increase in leakage rate |
Comparative Effects on Membrane Properties
Membrane Fluidity:
-
Linear Alkanes: Due to their straight, flexible structure, linear alkanes can intercalate between the acyl chains of lipid molecules within the bilayer. This alignment enhances the van der Waals interactions between the lipid tails, leading to a more ordered and tightly packed (gel-like) state. The result is a significant decrease in membrane fluidity.
-
Branched Alkanes: The methyl branches on these molecules create steric hindrance, preventing them from packing neatly between the lipid tails. This disruption introduces free volume and creates disorder within the lipid bilayer, leading to an increase in membrane fluidity.
Membrane Permeability:
-
Linear Alkanes: By increasing the order and packing density of the lipid tails, linear alkanes reduce the transient pores and gaps that form in the membrane. This "tightening" of the membrane barrier leads to decreased permeability to water-soluble molecules.
-
Branched Alkanes: The disorder introduced by branched alkanes creates more frequent and larger transient voids in the membrane. This disruption of the ordered lipid structure results in a more "leaky" membrane, thereby increasing its permeability.
Phase Behavior:
-
Linear Alkanes: The stabilizing effect of linear alkanes on the gel phase of the membrane results in an increase in the main phase transition temperature (Tm). A higher temperature is required to induce the change from the ordered gel phase to the disordered liquid-crystalline phase.
-
Branched Alkanes: By destabilizing the ordered gel phase, branched alkanes lower the main phase transition temperature (Tm). The membrane can transition to its more fluid, liquid-crystalline state at a lower temperature.
Visualizations
Logical Framework: Alkane-Membrane Interaction
Caption: Comparative mechanism of linear vs. branched alkanes on lipid bilayer properties.
Experimental Workflow
Differentiating Biogenic vs. Anthropogenic 4,6-Dimethyldodecane: A Comparative Guide
A comprehensive guide for researchers on distinguishing the natural versus human-made origins of the branched alkane 4,6-dimethyldodecane. This document details analytical methodologies, comparative data, and experimental workflows to facilitate accurate source apportionment.
Key Differentiating Principles
The primary methods for distinguishing the origin of this compound rely on the analysis of carbon isotopes. Biogenic and anthropogenic sources utilize carbon with distinct isotopic signatures, which are retained in the molecular structure of the compound.
-
Stable Carbon Isotope (¹³C/¹²C) Analysis: Biogenic formation pathways, such as those in plants, often exhibit a preference for the lighter ¹²C isotope, resulting in a more negative δ¹³C value. In contrast, petroleum-derived compounds, the main anthropogenic source, typically have a less negative δ¹³C value.
-
Radiocarbon (¹⁴C) Analysis: Radiocarbon is present in contemporary biogenic materials but is absent in fossil fuels, which are millions of years old and have undergone complete radioactive decay of ¹⁴C. Therefore, the presence of ¹⁴C is a definitive indicator of a biogenic source.
Comparative Analysis of Analytical Techniques
The two primary techniques for isotopic analysis of this compound are Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) for stable isotopes and Accelerator Mass Spectrometry (AMS) for radiocarbon.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) | Separates this compound from a sample matrix and measures the ratio of ¹³C to ¹²C. | Provides a δ¹³C value, indicating the relative abundance of the heavy carbon isotope. | High precision for stable isotope measurements; can be used for source apportionment in mixed samples. | Requires careful calibration and can be influenced by isotopic fractionation during sample preparation and analysis. |
| Accelerator Mass Spectrometry (AMS) | Directly counts the number of ¹⁴C atoms in a sample. | Determines the presence or absence of radiocarbon, providing a definitive distinction between modern (biogenic) and fossil (anthropogenic) sources. | Extremely sensitive, allowing for the analysis of very small samples; provides a clear "yes" or "no" answer for biogenic origin. | Destructive technique; requires specialized facilities and more extensive sample preparation. |
Quantitative Data Comparison
The following table summarizes the expected isotopic values for this compound from biogenic and anthropogenic sources. It is important to note that these are general ranges, and the exact values can vary depending on the specific source and environmental conditions.
| Isotopic Signature | Biogenic this compound | Anthropogenic this compound |
| δ¹³C (‰, VPDB) | -25 to -35 | -20 to -30 |
| Fraction Modern (F¹⁴C) | > 1.0 | 0 |
| Radiocarbon Age (Years BP) | Modern | > 50,000 |
Experimental Protocols
Sample Collection and Preparation for GC-IRMS Analysis
A detailed protocol for the analysis of δ¹³C in volatile organic compounds like this compound is crucial for accurate results.
a. Sample Collection:
-
For air samples, use sorbent tubes packed with a material like Tenax TA to trap volatile compounds.
-
For liquid samples, headspace sampling or direct injection can be employed depending on the concentration of the analyte.
b. Sample Preparation:
-
Thermal Desorption: For sorbent tubes, a thermal desorption unit is used to release the trapped VOCs into the GC-IRMS system.
-
Purge and Trap: For water samples, a purge and trap system can be used to extract and concentrate the volatile compounds.
-
Solvent Extraction: For solid or complex liquid matrices, solvent extraction followed by concentration may be necessary.
c. GC-IRMS Analysis:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating branched alkanes.
-
Temperature Program: An optimized temperature program is required to achieve baseline separation of this compound from other isomers and matrix components.
-
-
Combustion Interface: The eluting compounds from the GC are combusted at high temperature (e.g., 950°C) over a catalyst (e.g., CuO/NiO/Pt) to convert them to CO₂.
-
Isotope Ratio Mass Spectrometer (IRMS): The resulting CO₂ is introduced into the IRMS, where the ratio of ¹³CO₂ to ¹²CO₂ is measured. The δ¹³C value is then calculated relative to a standard (VPDB).
Sample Preparation for Radiocarbon (¹⁴C) Analysis by AMS
The preparation of samples for ¹⁴C analysis is a meticulous process to avoid contamination with modern carbon.
a. Isolation of this compound:
-
Use preparative gas chromatography (prep-GC) to isolate a pure fraction of this compound from the sample. This is a critical step to ensure that the ¹⁴C analysis is performed on the target compound only.
b. Combustion and Graphitization:
-
The isolated this compound is combusted to CO₂ in a sealed quartz tube.
-
The CO₂ is then cryogenically purified and reduced to elemental carbon (graphite) in the presence of a catalyst (e.g., iron or cobalt) at high temperature (e.g., 600°C).
c. AMS Analysis:
-
The graphite target is placed in the ion source of the AMS.
-
The AMS accelerates the carbon ions and uses magnetic and electric fields to separate the isotopes, allowing for the direct counting of ¹⁴C atoms.
-
The result is expressed as a Fraction Modern (F¹⁴C), which is the ratio of the ¹⁴C in the sample to that of a modern standard.
Signaling Pathways and Workflows
The following diagrams illustrate the formation pathways of this compound and the general experimental workflow for its source differentiation.
Caption: Biogenic formation pathway of this compound in plants.
A Guide to the Analysis of 4,6-Dimethyldodecane for Inter-Laboratory Comparison
Experimental Protocol: GC-MS Analysis of 4,6-Dimethyldodecane
A robust and reproducible analytical method is the foundation of any meaningful inter-laboratory comparison. The following protocol outlines the key steps for the analysis of this compound.
1. Sample Preparation:
The sample preparation method will depend on the matrix in which the this compound is being analyzed. For a certified reference material (CRM) or a pure standard, the protocol is straightforward:
-
Dilution: The CRM can be used directly or diluted in an appropriate volatile solvent such as hexane or dichloromethane. Use Class A glassware for all dilutions.
-
Homogenization: Prior to use, ensure the sample is homogeneous by thorough mixing, such as inversion or sonication.
For more complex matrices, a suitable extraction method (e.g., liquid-liquid extraction, solid-phase extraction) would be necessary to isolate the analyte of interest.
2. GC-MS Instrumentation and Conditions:
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary and powerful tool for the analysis of volatile and semi-volatile compounds like this compound[1]. The following are typical instrumental parameters:
| Parameter | Specification | Purpose |
| Gas Chromatograph | ||
| Column | Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good separation for a wide range of semi-volatile organic compounds.[1] |
| Injector Temperature | 250°C | Ensures rapid volatilization of the sample.[1] |
| Carrier Gas | Helium, constant flow mode (e.g., 1.0 mL/min) | Inert mobile phase.[1] |
| Oven Program | Initial 50°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min | Separates compounds based on their boiling point and interaction with the column.[1] |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns.[1] |
| MS Mode | Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis) | Full scan is used for identification; SIM provides enhanced sensitivity for quantification.[1] |
| Transfer Line Temp | 280°C | Prevents condensation of the analyte. |
Data Presentation for Comparison
For an effective inter-laboratory comparison, quantitative data should be summarized in a clear and structured manner. The following table provides a template for reporting key analytical parameters.
| Laboratory ID | Sample ID | Measured Concentration (mg/L) | Standard Deviation | Recovery (%) | Method Detection Limit (MDL) (mg/L) |
| Lab A | Sample 1 | ||||
| Lab B | Sample 1 | ||||
| Lab C | Sample 1 | ||||
| Lab A | Sample 2 | ||||
| Lab B | Sample 2 | ||||
| Lab C | Sample 2 |
Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound, from sample receipt to final data reporting.
This guide serves as a starting point for laboratories aiming to perform reproducible and comparable analysis of this compound. Adherence to a standardized protocol and clear data reporting are crucial for successful inter-laboratory studies.
References
Correlating 4,6-Dimethyldodecane levels with physiological responses in organisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the physiological and behavioral responses of organisms to varying concentrations of the semiochemical 4,6-dimethyldodecane and its analogues. By presenting quantitative data, detailed experimental protocols, and illustrating key biological pathways, this document aims to serve as a valuable resource for researchers in chemical ecology, pest management, and drug development.
While direct experimental data on the dose-response effects of this compound is limited in publicly available literature, this guide will focus on its close structural analogue, syn-4,6-dimethyldodecanal, a known termite pheromone. The physiological and behavioral effects observed for syn-4,6-dimethyldodecanal can provide valuable insights into the potential bioactivity of this compound. We will compare these effects with those of other well-studied insect semiochemicals.
Quantitative Data Summary
The following table summarizes the dose-dependent behavioral responses of termites to various semiochemicals, including the analogue of our target compound. This data is crucial for understanding the concentration-specific effects of these chemical signals.
| Semiochemical | Organism | Concentration | Observed Physiological/Behavioral Response | Reference |
| syn-4,6-Dimethyldodecanal | Zootermopsis nevadensis, Zootermopsis angusticollis | Not specified | Male sex pheromone and trail-following pheromone. | [1] |
| Alarm Pheromone (e.g., monoterpenes) | Constrictotermes cyphergaster | Low Doses | Increased body shaking movements in nestmates. | [2][3] |
| Alarm Pheromone (e.g., monoterpenes) | Constrictotermes cyphergaster | High Doses | Induced long-term running in nestmates. | [2][3] |
| Heneicosane (Royal-Recognition Pheromone) | Reticulitermes flavipes | 0.1 µg (on glass dummy) | Maximum levels of worker shaking and antennation events. | [1] |
| Aggregation Pheromone (3-octanone, 3-octanol, palmitic acid) | Reticulitermes virginicus | Dose-dependent | Attractant response. | [4] |
Experimental Protocols
Understanding the methodologies used to elicit and measure these physiological responses is critical for replicating and building upon existing research. Below are detailed protocols for key experiments in insect semiochemical research.
Pheromone Extraction and Identification
-
Solid Phase Microextraction (SPME): This technique is used to extract volatile and semi-volatile organic compounds from the headspace of an organism or a sample.
-
A fused silica fiber coated with a stationary phase is exposed to the sample (e.g., the sternal gland of a termite).
-
Volatile compounds adsorb to the fiber.
-
The fiber is then inserted into the injection port of a gas chromatograph for desorption and analysis.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for separating and identifying the chemical components of a pheromone blend.[5][6]
-
The extracted sample is injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.[5][6]
-
Behavioral Bioassays
-
Y-Tube Olfactometer Assay: This assay is used to determine the behavioral response of an insect to an odorant.[7]
-
A Y-shaped glass tube is used, with a continuous airflow through both arms.
-
The test chemical (e.g., a synthetic pheromone) is introduced into the airflow of one arm, while the other arm serves as a control (containing only the solvent).
-
An insect is released at the base of the Y-tube.
-
The insect's choice to move towards the treatment or control arm is recorded. A statistically significant preference for the treatment arm indicates an attractant response.[7]
-
-
Trail-Following Assay: This assay is specific for evaluating trail-following pheromones.
-
A trail of the candidate pheromone is drawn on a substrate (e.g., filter paper).
-
A control trail (solvent only) is drawn in parallel.
-
A termite is placed at the beginning of the trails.
-
The duration the termite spends following each trail and the distance it travels are recorded to quantify the pheromone's effectiveness.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the study of semiochemicals.
Caption: Experimental workflow for pheromone identification and bioassay.
Caption: Logical relationship of dose-dependent pheromone response.
References
- 1. pnas.org [pnas.org]
- 2. Frontiers | A Review of Termite Pheromones: Multifaceted, Context-Dependent, and Rational Chemical Communications [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Insects' perception and behavioral responses to plant semiochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insects’ perception and behavioral responses to plant semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. entomologyjournals.com [entomologyjournals.com]
Safety Operating Guide
Proper Disposal of 4,6-Dimethyldodecane: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 4,6-Dimethyldodecane, ensuring the protection of personnel and the environment.
This compound, a branched alkane, is classified as a non-halogenated hydrocarbon. While specific toxicological data for this compound is limited, its structural similarity to other hydrocarbons necessitates handling it as a hazardous waste. Improper disposal can lead to environmental contamination and potential health risks. Adherence to established protocols is paramount.
Key Safety and Handling Information
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A standard laboratory coat is required to protect against splashes.
Handling Precautions:
-
Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation of any potential vapors.
-
Avoid contact with skin and eyes.
-
Keep away from heat, sparks, and open flames, as hydrocarbons are flammable.
-
Prevent the release of vapors into the laboratory atmosphere.
Quantitative Data
The following table summarizes the available physical and chemical properties of this compound. Due to a lack of specific experimental data for this compound, some values are predicted.
| Property | Value | Source |
| Molecular Formula | C₁₄H₃₀ | [1][2] |
| Molecular Weight | 198.39 g/mol | [1][2] |
| Boiling Point | 235.5 ± 7.0 °C (Predicted) | |
| Density | 0.761 ± 0.06 g/cm³ (Predicted) | |
| Water Solubility | Practically insoluble | |
| LogP (Octanol/Water Partition Coefficient) | 5.419 (Predicted) | [3] |
Disposal Protocol
The proper disposal of this compound follows the standard operating procedures for non-halogenated hydrocarbon waste.
Experimental Protocol for Disposal:
-
Waste Segregation:
-
Container Selection and Labeling:
-
Use a chemically compatible, non-reactive container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.
-
The container must be in good condition, with no leaks or cracks.
-
Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The concentration (if in a solution)
-
The date the waste was first added to the container
-
The responsible researcher's name and contact information
-
-
-
Waste Accumulation:
-
Add the this compound waste to the designated container in a fume hood.
-
Keep the container securely closed when not in use to prevent the escape of vapors.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA), which is typically within or near the laboratory where the waste is generated.
-
The SAA should be a secondary containment unit (e.g., a chemical-resistant tray) to contain any potential leaks or spills.
-
Store the container away from sources of ignition and incompatible chemicals.
-
-
Final Disposal:
-
Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve completing an online form or attaching a specific waste tag to the container.
-
Never dispose of this compound down the drain or in the regular trash.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
